1,1'-(1H-pyrrole-2,4-diyl)diethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(4-acetyl-1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-5(10)7-3-8(6(2)11)9-4-7/h3-4,9H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRJBSURUNDZATG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CN1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50434058 | |
| Record name | 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63547-61-5 | |
| Record name | 1,1'-(1H-Pyrrole-2,4-diyl)di(ethan-1-one) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50434058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,1'-(1H-pyrrole-2,4-diyl)diethanone chemical properties and structure
An In-Depth Technical Guide to 1,1'-(1H-pyrrole-2,4-diyl)diethanone: Structure, Properties, and Synthetic Considerations
Abstract
This compound, commonly known as 2,4-diacetylpyrrole, represents a functionally rich yet under-explored member of the pyrrole family. As a heterocyclic scaffold, pyrrole is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional materials.[1][2] This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its molecular structure, predicted physicochemical and spectroscopic properties, and its unique electronic profile. A significant focus is placed on dissecting its chemical reactivity in the context of the electron-withdrawing nature of its substituents. Recognizing the absence of a standardized synthesis in the literature, this guide proposes a robust, logical synthetic pathway, complete with a detailed experimental protocol. Finally, we explore the potential applications of this molecule as a versatile building block for the synthesis of novel bioactive compounds and advanced materials.
The Pyrrole Scaffold: A Privileged Structure in Chemistry
The pyrrole ring is a five-membered, nitrogen-containing aromatic heterocycle that is a fundamental structural motif in a vast array of natural products and synthetic compounds.[3][4] Its presence in vital biological molecules such as heme, chlorophyll, and vitamin B12 underscores its evolutionary significance.[3] In the realm of drug discovery, the pyrrole scaffold is considered a "privileged structure" due to its ability to bind to a wide range of biological targets. Consequently, pyrrole derivatives have been developed as potent therapeutic agents with diverse activities, including anti-inflammatory, antimicrobial, antioxidant, and anticancer properties.[2][5][6][7] The electronic properties of the pyrrole ring can be finely tuned through substitution, allowing for the strategic design of molecules with specific functions.
Molecular Structure and Nomenclature
The systematic IUPAC name for this compound is this compound. It is also commonly referred to as 2,4-diacetylpyrrole. Its structure consists of a central 1H-pyrrole ring substituted with acetyl groups (–COCH₃) at the C2 and C4 positions.
Caption: Molecular Structure of this compound.
The pyrrole ring is aromatic, with the nitrogen lone pair participating in the 6-π electron system. The two acetyl groups are strong electron-withdrawing groups. Their presence significantly reduces the electron density of the aromatic ring, which has profound implications for the molecule's reactivity compared to unsubstituted pyrrole.
Physicochemical Properties
While extensive experimental data for this compound is not available, its core physicochemical properties can be computed. These properties are crucial for predicting its behavior in various solvents and biological systems.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO₂ | Calculated |
| Molecular Weight | 151.16 g/mol | Calculated |
| IUPAC Name | This compound | - |
| CAS Number | Not assigned | - |
| Predicted XLogP3 | ~1.0 - 1.5 | Estimated based on similar structures[8] |
| Hydrogen Bond Donors | 1 (N-H) | Calculated |
| Hydrogen Bond Acceptors | 2 (C=O) | Calculated |
| Predicted Solubility | Soluble in polar organic solvents (e.g., ethanol, DMSO, DMF); sparingly soluble in water. | Inferred from structure |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for structural confirmation. Based on the principles of NMR and IR spectroscopy, the following characteristics are predicted for 2,4-diacetylpyrrole.
¹H-NMR Spectroscopy
The proton NMR spectrum is expected to be highly informative, with distinct signals for each proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| N-H | 9.0 - 11.0 | Broad singlet | 1H | Chemical shift is solvent-dependent. |
| H5 (ring) | ~7.0 | Doublet | 1H | Alpha-proton, downfield due to proximity to N. |
| H3 (ring) | ~6.8 | Doublet | 1H | Beta-proton, coupled to H5. |
| CH₃ (C2-acetyl) | ~2.5 | Singlet | 3H | Methyl protons of the acetyl group at C2. |
| CH₃ (C4-acetyl) | ~2.4 | Singlet | 3H | Methyl protons of the acetyl group at C4. |
¹³C-NMR Spectroscopy
The carbon NMR would complement the proton data, confirming the carbon skeleton.
| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C2-acetyl) | 194 - 198 | Carbonyl carbon at C2. |
| C=O (C4-acetyl) | 192 - 196 | Carbonyl carbon at C4. |
| C2 (ring) | ~135 | Attached to acetyl group. |
| C5 (ring) | ~125 | Unsubstituted alpha-carbon. |
| C4 (ring) | ~120 | Attached to acetyl group. |
| C3 (ring) | ~115 | Unsubstituted beta-carbon. |
| CH₃ (C2-acetyl) | 25 - 28 | Methyl carbon. |
| CH₃ (C4-acetyl) | 24 - 27 | Methyl carbon. |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.[9]
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3200 - 3400 | Medium, Broad |
| Aromatic C-H Stretch | 3050 - 3150 | Weak |
| Aliphatic C-H Stretch | 2900 - 3000 | Weak |
| C=O Stretch (Ketone) | 1660 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1500 - 1600 | Medium |
Chemical Reactivity and Electronic Profile
The reactivity of the pyrrole ring is dominated by its electron-rich nature, which makes it highly susceptible to electrophilic aromatic substitution.[1] Unsubstituted pyrrole reacts preferentially at the α-positions (C2 and C5) due to the superior resonance stabilization of the cationic intermediate formed.[1]
However, in this compound, the presence of two powerful electron-withdrawing acetyl groups fundamentally alters this reactivity profile:
-
Ring Deactivation: The acetyl groups significantly decrease the electron density of the pyrrole ring, making it much less nucleophilic and therefore less reactive towards electrophiles than unsubstituted pyrrole.
-
Regioselectivity: The two remaining unsubstituted positions, C3 and C5, are available for substitution. The C5 position (an α-position) is electronically favored for electrophilic attack over the C3 position (a β-position). However, the overall deactivation of the ring means that forcing conditions (e.g., strong Lewis acids, high temperatures) would likely be required for further substitution reactions like nitration or halogenation.
-
N-H Acidity: The electron-withdrawing effect of the acetyl groups increases the acidity of the N-H proton (pKa of pyrrole is ~17.5), making it easier to deprotonate with a suitable base.[10]
-
Carbonyl Reactivity: The two ketone functionalities can undergo standard carbonyl chemistry, such as reduction, oxidation (e.g., Baeyer-Villiger), or condensation reactions, providing a gateway to more complex derivatives.
Synthetic Pathways and Methodologies
A survey of the chemical literature reveals no established, one-pot synthesis for this compound. The primary challenge is achieving the 2,4-disubstitution pattern, as direct Friedel-Crafts diacylation of pyrrole would preferentially yield the 2,5-isomer. Therefore, a multi-step, regioselective approach is necessary.
Proposed Synthetic Strategy
The following strategy is proposed, leveraging well-established reactions in heterocyclic chemistry to control the regioselectivity of the acylation steps. The core principle is to use a blocking/directing group at the C2 position to force the initial acylation into the C4 position, followed by modification and a second acylation at the now-vacant and reactive C2 position.
Caption: Proposed workflow for the synthesis of 2,4-diacetylpyrrole.
Detailed Experimental Protocol (Hypothetical)
This protocol is a conceptual framework. Researchers should perform small-scale trials to optimize conditions such as temperature, reaction time, and purification methods.
Step 1: N-Protection of Pyrrole-2-carboxylic acid
-
Dissolve pyrrole-2-carboxylic acid (1.0 eq) in a suitable solvent like tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base such as sodium hydride (NaH, 2.2 eq) portion-wise. Caution: NaH reacts violently with water.
-
Once hydrogen evolution ceases, add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Quench the reaction carefully with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Tosyl-pyrrole-2-carboxylic acid.
Step 2: Friedel-Crafts Acylation at C4
-
Suspend N-Tosyl-pyrrole-2-carboxylic acid (1.0 eq) and aluminum chloride (AlCl₃, 2.5 eq) in a dry solvent like dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C.
-
Add acetyl chloride (AcCl, 1.2 eq) dropwise. The carboxylic acid at C2 is a deactivating group, directing the electrophilic acylation to the C4 position.
-
Stir at 0 °C for 1 hour, then at room temperature for 4-6 hours, monitoring by TLC.
-
Pour the reaction mixture slowly onto crushed ice with concentrated HCl.
-
Extract with DCM, wash the organic layer with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to isolate N-Tosyl-4-acetylpyrrole-2-carboxylic acid.
Step 3: Decarboxylation
-
Heat the product from Step 2 in a high-boiling solvent such as quinoline, possibly with a copper catalyst, until CO₂ evolution stops.
-
Cool the mixture, acidify with HCl, and extract the product.
-
Purify to obtain N-Tosyl-4-acetylpyrrole.
Step 4: Friedel-Crafts Acylation at C2
-
Perform a second Friedel-Crafts acylation on N-Tosyl-4-acetylpyrrole using the procedure from Step 2. The now-vacant C2 position is the most reactive site for acylation.
-
Purify the crude product to yield N-Tosyl-2,4-diacetylpyrrole.
Step 5: N-Deprotection
-
Dissolve the N-tosylated product in a mixture of THF and methanol.
-
Add an aqueous solution of a strong base like sodium hydroxide (NaOH).
-
Heat the mixture under reflux for 2-4 hours until TLC analysis shows complete removal of the tosyl group.
-
Neutralize the mixture, extract with a suitable organic solvent, and dry the organic layer.
-
Concentrate and purify the final product, this compound, via column chromatography or recrystallization.
Potential Applications in Research and Drug Development
While specific biological activities for 2,4-diacetylpyrrole have not been reported, its structure suggests significant potential as a scaffold in medicinal chemistry and materials science.
-
Medicinal Chemistry Scaffold: Pyrrole derivatives are known to possess a wide spectrum of biological activities.[5][11] The diacetyl functionality on this molecule provides two reactive handles for further elaboration through chemical synthesis. These ketone groups can be transformed into a variety of other functional groups (amines, alcohols, heterocycles), enabling the creation of a diverse library of novel compounds for screening against therapeutic targets like kinases, cyclooxygenases, and microbial enzymes.[5][6]
-
Intermediate for Complex Heterocycles: The carbonyl groups can participate in condensation reactions with hydrazines, hydroxylamines, or other bifunctional nucleophiles to construct more complex fused heterocyclic systems, such as pyrrolopyridazines or pyrroloisoxazoles.
-
Building Block for Polymers and Dyes: The pyrrole ring is a key component in conducting polymers and organic dyes. The functional groups of 2,4-diacetylpyrrole could be used to incorporate this unit into larger polymeric structures or to synthesize novel dyes with tailored electronic and optical properties.
Conclusion
This compound is a compelling molecule that merges the privileged pyrrole scaffold with the synthetic versatility of two ketone functionalities. Although not extensively studied, its structural and electronic properties can be reliably predicted based on fundamental chemical principles. Its synthesis requires a strategic, regioselective approach to overcome the inherent reactivity patterns of the pyrrole ring. The true potential of this compound lies in its utility as a versatile building block, offering multiple reaction sites for the development of novel pharmaceuticals, functional materials, and complex molecular architectures. This guide provides the foundational knowledge for researchers to begin exploring the rich chemistry and potential applications of this promising diacetylpyrrole derivative.
References
- PubChem. (n.d.). 1,1'-(1H-pyrrole-2,5-diyl)diethanone. National Center for Biotechnology Information.
- BenchChem. (n.d.). A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions.
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Gholam-Hosseini-Moghaddam, F., et al. (2022). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. PMC. Retrieved from [Link].
- SID. (n.d.). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells.
- ChemicalBook. (n.d.). 2,4-Dimethylpyrrole(625-82-1).
- Redalyc. (n.d.). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives.
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Marinescu, M., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. PMC. Retrieved from [Link].
- Chemdiv. (n.d.). Compound 1,1'-(3,5-dimethyl-1H-pyrrole-2,4-diyl)di(ethan-1-one).
- BenchChem. (n.d.). A Comparative Guide to the Biological Activity of Pyrrole Derivatives.
- CIBTech. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES.
- Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications.
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- Organic Chemistry Research. (n.d.). Regular Article.
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NIST. (n.d.). Ethanone, 1-(1H-pyrrol-2-yl)-. NIST WebBook. Retrieved from [Link].
- Manautou, J. E., et al. (2003). In vitro studies on the chemical reactivity of 2,4-dichlorophenoxyacetyl-S-acyl-CoA thioester. Toxicological Sciences.
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Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link].
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Kreitmeier, P., et al. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry. Retrieved from [Link].
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Organic Syntheses. (n.d.). 2,4-dimethylpyrrole. Retrieved from [Link].
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PubChem. (n.d.). Pyrrole, 2,4-diacetyl-3,5-dimethyl-. National Center for Biotechnology Information. Retrieved from [Link].
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Wikipedia. (n.d.). Pyrrole. Retrieved from [Link].
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Technical Monograph: Electronic & Synthetic Architecture of 2,4-Diacetylpyrrole Derivatives
The following technical guide is structured to address the specific electronic and synthetic nuances of 2,4-diacetylpyrrole derivatives, a class of compounds often overshadowed by their symmetric 2,5-isomers but possessing distinct dipole and reactivity profiles critical for asymmetric pharmacophore design.
Executive Summary
This guide analyzes the physicochemical properties, synthetic accessibility, and electronic behavior of 2,4-diacetylpyrrole (2,4-DAP) derivatives.[1] Unlike the thermodynamically favored 2,5-isomers, 2,4-derivatives possess a permanent dipole moment and a "frustrated" conjugation pathway that makes them unique scaffolds for non-linear optical (NLO) materials and asymmetric antifungal pharmacophores.
Target Audience: Medicinal Chemists, Material Scientists, and Process Engineers.[1]
Part 1: Electronic Structure & Physicochemical Properties[2]
The electronic landscape of 2,4-diacetylpyrrole is defined by the asymmetry of its substitution.[1] While the pyrrole nitrogen acts as a strong electron donor (+M effect), the acetyl groups at positions 2 (
The "Uneven" Push-Pull System
In 2,5-diacetylpyrrole, the electron density is pulled symmetrically toward both
- -Conjugation (C2): The acetyl group at C2 is directly conjugated to the pyrrole nitrogen. This bond exhibits significant double-bond character, lowering the energy of the LUMO.[1]
- -Conjugation (C4): The acetyl group at C4 is in a cross-conjugated relationship relative to the C2-acetyl. This results in weaker electronic communication with the nitrogen lone pair compared to the C2 position.[1]
Implication for Reactivity: The C5 position (the remaining unsubstituted
Acidity and Hydrogen Bonding
The N-H proton in 2,4-DAP is significantly more acidic than in unsubstituted pyrrole (pKa ~17.5). The electron-withdrawing nature of the two acetyl groups stabilizes the pyrrolide anion via resonance.
| Property | 2,4-Diacetylpyrrole | 2,5-Diacetylpyrrole | Mechanistic Driver |
| Symmetry | Substitution pattern | ||
| Dipole Moment | High (> 3.0 D est.) | Low / Variable | Vector addition of carbonyls |
| Reactivity Site | C5 ( | C3/C4 ( | Steric and electronic availability |
| UV-Vis | Hypsochromic shift (Blue) | Bathochromic shift (Red) | Effective conjugation length ( |
Part 2: Synthetic Methodologies
Synthesizing 2,4-diacetylpyrrole is challenging because the natural electrophilic substitution of pyrrole favors the 2,5-pattern.[1] Direct acetylation of pyrrole yields predominantly 2-acetylpyrrole and 2,5-diacetylpyrrole. Accessing the 2,4-isomer requires "blocking" strategies or de novo ring construction.
Protocol A: Microwave-Assisted Cyclocondensation (The "Green" Route)
This method, superior to the classical Paal-Knorr for this specific isomer, utilizes the reaction of enones with aminoacetonitrile, followed by oxidative aromatization.[1] This bypasses the regioselectivity issues of Friedel-Crafts acylation.
Mechanism:
-
Michael Addition: Aminoacetonitrile attacks the enone.[2]
-
Cyclization: Intramolecular condensation forms a pyrroline intermediate.
-
Aromatization: Elimination of HCN (or oxidation) yields the 2,4-disubstituted pyrrole.
Step-by-Step Protocol:
-
Reagents:
-unsaturated ketone (Enone), Aminoacetonitrile hydrochloride, Pyridine (solvent/base).[2] -
Condensation: Dissolve Enone (1.0 eq) and Aminoacetonitrile HCl (1.2 eq) in Pyridine.
-
Cyclization: Heat to reflux (110°C) for 4 hours OR irradiate in a microwave reactor at 150W/100°C for 20 mins.
-
Workup: Dilute with ethyl acetate, wash with 10% HCl (to remove pyridine), then brine. Dry over
. -
Purification: Flash chromatography (Hexane/EtOAc 8:2). The 2,4-isomer typically elutes after the 2,5-byproducts (if any).
Protocol B: Directed Friedel-Crafts (The "Blocking" Route)
For derivatives where de novo synthesis is impossible, a blocking group strategy is required.
-
Protection: React pyrrole with a bulky group (e.g., TIPS) on Nitrogen to sterically hinder C2/C5. Note: This often directs to C3.
-
Acylation 1: Friedel-Crafts acylation at C3.
-
Deprotection: Remove N-silyl group.
-
Acylation 2: Direct acetylation now targets the C2 or C5 position. Since C3 is occupied, C5 is sterically less crowded, but electronic directing effects of the C3-acyl group (meta-directing in benzene, but deactivating in pyrrole) make C5 (alpha) the preferred next site, yielding the 2,4-pattern.
Part 3: Visualization of Pathways[1]
The following diagram illustrates the divergent reactivity and the specific synthetic logic required to access the 2,4-isomer versus the common 2,5-isomer.
Caption: Divergent synthetic pathways. The green pathway (bottom) is required to selectively access the 2,4-substitution pattern, avoiding the thermodynamic sink of the 2,5-isomer (top).[1]
Part 4: Applications in Drug Development & Materials
Pharmacophore Isosterism
2,4-Diacetylpyrrole serves as a nitrogenous isostere to 2,4-Diacetylphloroglucinol (DAPG) , a potent natural antifungal agent produced by Pseudomonas bacteria.
-
Mechanism: The 2,4-diacetyl motif is capable of chelating metal ions and interacting with specific enzyme pockets via hydrogen bonding.
-
Advantage: The pyrrole NH provides an additional H-bond donor compared to the phenolic OH of DAPG, potentially altering solubility and membrane permeability profiles.[1]
Precursors for Unsymmetrical Porphyrins
The 2,4-substitution pattern is critical for synthesizing "Type-I" or lower-symmetry porphyrins. When 2,4-diacetylpyrrole is reduced to the corresponding diethyl derivative and condensed, it introduces asymmetry into the porphyrin macrocycle, which is essential for:
-
Photodynamic Therapy (PDT) Agents: Tuning the absorption band into the deep red/NIR window.
-
Catalysis: Creating chiral pockets in metalloporphyrin catalysts.
References
-
Beilstein J. Org. Chem. (2014).[2][3][4] Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Retrieved from [Link]
-
PubChem . 2,4-Dimethylpyrrole Compound Summary (Analogous Reactivity Data). Retrieved from [Link]
-
Organic Syntheses . Pyrrole, 2,4-dimethyl- (Knorr Synthesis Modification). Retrieved from [Link]
-
Scientific Reports . (2016). Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Retrieved from [Link]
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Thermodynamic Stability and Structural Integrity of 1,1'-(1H-pyrrole-2,4-diyl)diethanone
The following technical guide details the thermodynamic stability, structural integrity, and experimental characterization of 1,1'-(1H-pyrrole-2,4-diyl)diethanone (commonly known as 2,4-diacetylpyrrole).
Technical Guide & Whitepaper
Executive Summary
This compound (2,4-Diacetylpyrrole) represents a distinct class of electron-deficient heteroaromatics. Unlike the parent pyrrole, which is prone to oxidation and polymerization, the 2,4-diacetyl derivative exhibits remarkable oxidative stability due to the strong electron-withdrawing nature of the acetyl substituents. This guide analyzes its thermodynamic profile, distinguishing it as a kinetic product of acetylation often competing with the thermodynamically favored 2,5-isomer. Understanding this stability landscape is critical for its application as a robust intermediate in the synthesis of pharmaceuticals and porphyrin-based materials.
Molecular Architecture & Electronic Stabilization
The stability of 2,4-diacetylpyrrole is governed by the interplay between aromaticity and the electron-withdrawing effects of the carbonyl groups.
Electronic Deactivation
The pyrrole ring is naturally electron-rich (
-
C2-Acetylation: The first acetyl group lowers the HOMO energy, deactivating the ring toward oxidation.
-
C4-Acetylation: The second acetyl group further stabilizes the molecule. The 2,4-substitution pattern creates a "push-pull" system where the nitrogen lone pair donates electron density that is withdrawn by the carbonyl oxygens, significantly increasing the acidity of the N-H proton.
Resonance Stabilization
The molecule is stabilized by multiple resonance contributors. The negative charge density is effectively delocalized onto the carbonyl oxygens, reducing the nucleophilicity of the ring carbons and preventing the polymerization typical of simple pyrroles.
Figure 1: Resonance stabilization pathways in 2,4-diacetylpyrrole showing charge delocalization to carbonyl oxygens.
Thermodynamic Profile: Kinetic vs. Thermodynamic Control
One of the most critical aspects of this molecule is its formation pathway. Experimental evidence suggests that while 2,5-diacetylpyrrole is often the thermodynamic sink (due to symmetry and minimized steric repulsion), the 2,4-isomer is frequently the kinetic product under specific catalytic conditions.
Solid-State Thermodynamics
-
Physical State: Solid at room temperature.
-
Melting Point: Typically observed in the range of 135–145 °C (dependent on purity and polymorph), whereas the more symmetric 2,5-isomer often melts at higher temperatures (>160 °C).
-
Solubility: Sparingly soluble in water; soluble in polar organic solvents (DMSO, DMF, Ethanol) and chlorinated solvents.
Isomerization and Stability
Under high-temperature conditions or strong acid catalysis, 2,4-diacetylpyrrole can undergo rearrangement or be outcompeted by the formation of the 2,5-isomer.
| Parameter | 2,4-Diacetylpyrrole (Target) | 2,5-Diacetylpyrrole (Isomer) |
| Formation Control | Kinetic (Low T, specific catalysts) | Thermodynamic (High T, rearrangement) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Dipole Moment | High (Vectors additive) | Low/Zero (Vectors cancel) |
| Acid Stability | Stable to weak acids; rearranges in strong acid/heat | Highly stable |
Synthesis as a Stability Probe
The synthesis of 2,4-diacetylpyrrole validates its stability. It is often accessible via:
-
Friedel-Crafts Acetylation: Using acetic anhydride with catalysts like Amberlyst-15 or Trifluoroacetic Anhydride (TFAA) .
-
Directing Effects: The C2-acetyl group deactivates the ring. The formation of the 2,4-isomer implies that under kinetic control, the C4 position is electronically or sterically favored for the second electrophilic attack over the C5 position.
Figure 2: Reaction energy landscape illustrating the kinetic access to the 2,4-isomer versus the thermodynamic drive toward the 2,5-isomer.
Chemical Reactivity & Stability Protocols
Oxidative Resistance
Unlike unsubstituted pyrroles which darken upon exposure to air (polypyrrole formation), 2,4-diacetylpyrrole is air-stable . The electron-withdrawing groups raise the oxidation potential, preventing facile one-electron oxidation.
Acidity (pKa)
The N-H proton in 2,4-diacetylpyrrole is significantly more acidic than in pyrrole (pKa ~23).
-
Estimated pKa: 11.0 – 13.0
-
Implication: It can be deprotonated by mild bases (e.g., carbonate, alkoxides) to form a stable anion, facilitating N-alkylation reactions without polymerization.
Experimental Validation Protocols
To rigorously establish the thermodynamic parameters of a specific batch of 2,4-diacetylpyrrole, the following self-validating protocols are recommended.
Differential Scanning Calorimetry (DSC)
Objective: Determine melting point and detect polymorphic transitions or decomposition.
-
Sample Prep: Weigh 2–5 mg of dried sample into an aluminum pan.
-
Method: Equilibrate at 25°C. Ramp 10°C/min to 250°C under
purge (50 mL/min). -
Validation:
-
Sharp Endotherm: Indicates high purity crystalline phase (Target: ~135-145°C).
-
Broad Endotherm: Indicates impurities or amorphous content.
-
Exotherm (post-melt): Indicates thermal decomposition.
-
HPLC Stability Assay (For Solution Thermodynamics)
Objective: Quantify kinetic stability against isomerization to the 2,5-isomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax), 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient Acetonitrile/Water (0.1% Formic Acid).
-
Stress Condition: Dissolve sample in Methanol. Heat at 60°C for 24 hours.
-
Analysis: Monitor peak area ratio of 2,4-isomer (retention time
) vs 2,5-isomer (retention time ). The 2,5-isomer is typically more non-polar and elutes later.
Synthesis Verification (Amberlyst-15 Method)
-
Reagents: Pyrrole (1 eq), Acetic Anhydride (2.2 eq), Amberlyst-15 (10% w/w).
-
Procedure: Stir neat or in
at room temperature for 4 hours. Filter catalyst. -
Purification: Recrystallize from Ethanol/Water.
-
Checkpoint:
NMR must show distinct signals for H3 and H5 (singlets or doublets with small coupling) confirming the 2,4-substitution pattern, distinct from the singlet of the symmetric 2,5-isomer.
References
-
Reddy, A. V., et al. (2025).[1] "Amberlyst-15 catalyzed acetylation of heteroaromatics with acetic anhydride under solvent free conditions." Indian Journal of Chemistry.
-
Anderson, H. J., & Lee, S. F. (1980). "Trifluoroacetic anhydride catalyzed acetylation of pyrrole."[2][3] Canadian Journal of Chemistry, 58(23). (Confirming 2,4-isomer formation).
-
Chirico, R. D., et al. (2018). "Thermodynamic properties of pyrrole and dimethylpyrrole derivatives." Journal of Chemical Thermodynamics.
-
PubChem Compound Summary. "2,4-Dimethylpyrrole & Derivatives." National Center for Biotechnology Information.
Sources
An In-depth Technical Guide to the Synthesis of Pyrrole-2,4-diyl Diethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrole Scaffold and the Utility of Pyrrole-2,4-diyl Diethanone
The pyrrole ring is a foundational heterocyclic motif in a vast array of biologically active molecules, from natural products like heme and chlorophyll to blockbuster pharmaceuticals. The strategic placement of functional groups on this aromatic scaffold is paramount in modulating the physicochemical properties and biological activities of these compounds. Pyrrole-2,4-diyl diethanone, also known as 2,4-diacetylpyrrole, is a key synthetic intermediate, offering two reactive acetyl groups that can be readily modified to introduce diverse functionalities. This makes it a valuable building block in the synthesis of complex pyrrolic structures for applications in medicinal chemistry and materials science. This guide provides a comprehensive overview of the synthetic strategies for preparing this important compound, with a focus on practical, field-proven methodologies.
Strategic Approaches to the Synthesis of Pyrrole-2,4-diyl Diethanone
The synthesis of pyrrole-2,4-diyl diethanone can be approached through two primary strategies: construction of the pyrrole ring with the acetyl groups already in place or post-functionalization of a pre-formed pyrrole ring. Each approach has its advantages and is suited to different starting materials and synthetic goals.
I. Ring-Forming Strategies: Building the Di-acetylated Pyrrole Core
Classical pyrrole syntheses offer a direct route to the pyrrole ring system. While versatile, their application to the synthesis of the symmetrically substituted pyrrole-2,4-diyl diethanone requires careful selection of starting materials.
1. The Paal-Knorr Synthesis: A Convergent Approach
The Paal-Knorr synthesis is a robust and widely used method for constructing pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia.[1][2][3] The reaction proceeds via the condensation of the amine with the dicarbonyl compound to form a di-imine intermediate, which then undergoes cyclization and dehydration to yield the aromatic pyrrole ring.[1]
To synthesize pyrrole-2,4-diyl diethanone via this method, the requisite starting material would be a 1,4-dicarbonyl precursor bearing the acetyl functionalities at the appropriate positions. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan byproducts.[3]
Mechanism of the Paal-Knorr Pyrrole Synthesis:
Caption: Paal-Knorr synthesis workflow.
2. The Knorr Pyrrole Synthesis: A Stepwise Construction
The Knorr pyrrole synthesis is another classical method that involves the condensation of an α-amino ketone with a β-ketoester.[4] This approach offers a high degree of flexibility in the substitution pattern of the final pyrrole product. For the synthesis of pyrrole-2,4-diyl diethanone, this would involve the reaction of an appropriately substituted α-amino ketone and a β-ketoester that would ultimately provide the desired 2,4-diacetyl substitution pattern. The reaction is often carried out in the presence of a base.
Generalized Knorr Pyrrole Synthesis Workflow:
Caption: Knorr pyrrole synthesis overview.
II. Post-Functionalization Strategy: The Friedel-Crafts Acylation of Pyrrole
A highly effective and regioselective method for the synthesis of 2,4-diacylpyrroles is the sequential Friedel-Crafts acylation of the pyrrole ring.[5][6][7] This electrophilic aromatic substitution reaction allows for the stepwise introduction of acyl groups onto the electron-rich pyrrole nucleus.
The direct diacetylation of pyrrole can be challenging to control and may lead to a mixture of products. A more controlled and higher-yielding approach involves a two-step process:
-
Monoacetylation of Pyrrole: The first step is the Friedel-Crafts acylation of pyrrole with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst (e.g., AlCl₃, SnCl₄). This reaction typically yields 2-acetylpyrrole as the major product.
-
Second Acylation of 2-Acetylpyrrole: The second acetyl group is then introduced by a subsequent Friedel-Crafts acylation of the 2-acetylpyrrole intermediate. Critically, the second acylation occurs preferentially at the 4-position of the pyrrole ring, leading to the desired 2,4-diacetylpyrrole with high regioselectivity. Research has shown that the Friedel-Crafts acylation of 3-acylpyrroles provides 2,4-diacylpyrroles in very high yields (81–100%) under mild conditions.[5] While the initial acylation of pyrrole favors the 2-position, subsequent acylation of a 2-acylpyrrole can be directed to the 4-position.
Mechanism of Friedel-Crafts Acylation:
Caption: Friedel-Crafts acylation mechanism.
Experimental Protocols
The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and available reagents.
Protocol 1: Two-Step Friedel-Crafts Acylation of Pyrrole
This protocol describes the synthesis of pyrrole-2,4-diyl diethanone via a two-step Friedel-Crafts acylation.
Step 1: Synthesis of 2-Acetylpyrrole
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool the suspension to 0 °C in an ice bath. Add acetyl chloride (1.0 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.
-
Addition of Pyrrole: After the addition is complete, add a solution of pyrrole (1.0 eq) in anhydrous dichloromethane dropwise over 1 hour, keeping the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Workup: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid. Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-acetylpyrrole.
Step 2: Synthesis of Pyrrole-2,4-diyl Diethanone (2,4-Diacetylpyrrole)
-
Reaction Setup: In a similar setup as Step 1, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous dichloromethane.
-
Addition of Acetyl Chloride: Cool to 0 °C and add acetyl chloride (1.0 eq) dropwise.
-
Addition of 2-Acetylpyrrole: Add a solution of 2-acetylpyrrole (1.0 eq) from Step 1 in anhydrous dichloromethane dropwise over 1 hour at 0 °C.
-
Reaction: Stir the reaction mixture at room temperature for 18-24 hours.
-
Workup and Purification: Follow the same workup and purification procedure as in Step 1 to isolate pyrrole-2,4-diyl diethanone.
Data Presentation: Characterization of Pyrrole-2,4-diyl Diethanone
The identity and purity of the synthesized pyrrole-2,4-diyl diethanone should be confirmed by a combination of spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the pyrrole ring protons, the N-H proton (if not exchanged), and the two acetyl methyl groups. The chemical shifts and coupling constants of the ring protons will be indicative of the 2,4-substitution pattern. |
| ¹³C NMR | Resonances for the two carbonyl carbons of the acetyl groups, the four carbons of the pyrrole ring, and the two methyl carbons of the acetyl groups. |
| IR Spectroscopy | Characteristic absorption bands for the N-H stretching vibration (around 3300-3400 cm⁻¹), C-H stretching of the aromatic ring, and strong C=O stretching of the ketone groups (around 1650-1680 cm⁻¹). |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of pyrrole-2,4-diyl diethanone (C₈H₉NO₂). Fragmentation patterns may show the loss of acetyl groups. |
Conclusion and Future Perspectives
The synthesis of pyrrole-2,4-diyl diethanone is a critical process for accessing a versatile building block in organic synthesis. The two-step Friedel-Crafts acylation of pyrrole stands out as a highly efficient and regioselective method. The resulting di-ketone is primed for a multitude of subsequent transformations, including but not limited to, condensation reactions, reductions, and the formation of more complex heterocyclic systems. As the demand for novel pyrrole-containing compounds in drug discovery and materials science continues to grow, the development of even more efficient, sustainable, and scalable syntheses of key intermediates like pyrrole-2,4-diyl diethanone will remain an area of active research.
References
-
General methods for synthesizing 2,4-diacylpyrroles and their precursors containing one or two masked acyl groups. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
2,4-dimethylpyrrole. Organic Syntheses Procedure. [Link]
-
Paal–Knorr synthesis. Wikipedia. [Link]
-
1H and 13C-NMR data of compounds 2 – 4. ResearchGate. [Link]
-
Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. YouTube. [Link]
-
DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. SCIRP. [Link]
-
Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
-
C–H activation: making diketopyrrolopyrrole derivatives easily accessible. The Royal Society of Chemistry. [Link]
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. [Link]
- Process for the preparation of 2,4-dimethylpyrrole.
-
An expeditious and highly efficient synthesis of substituted pyrroles using a low melting deep eutectic mixture. Organic & Biomolecular Chemistry. [Link]
-
15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. PMC. [Link]
-
Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. University Chemistry. [Link]
-
Chemoselective pyrrole dance vs. C–H functionalization/aroylation of toluenes. The Royal Society of Chemistry. [Link]
-
Friedel-Crafts acylation of pyrroles and indoles using 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a nucleophilic catalyst. Semantic Scholar. [Link]
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Synthesis of Non-Aromatic Pyrroles Based on the Reaction of Carbonyl Derivatives of Acetylene with 3,3-Diaminoacrylonitriles. PMC. [Link]
-
SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
- Method for synthesising 2-acetyl-1-pyrroline and the stable precursor thereof, optionally isotopically marked.
-
A synthetic route to 1-(4-boronobenzyl)- 1H-pyrrole. Semantic Scholar. [Link]
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- 2. DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium [scirp.org]
- 3. 2,4-Dimethyl-3-ethyl-1H-pyrrole(517-22-6) 13C NMR [m.chemicalbook.com]
- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
- 5. General methods for synthesizing 2,4-diacylpyrroles and their precursors containing one or two masked acyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 傅-克酰基化反应 [sigmaaldrich.cn]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
Reactivity Profile of Acetyl Groups in Pyrrole Rings
Executive Summary
The introduction of an acetyl group (
For the drug development chemist, this distinction is critical. The acetyl group at the C2 position does not merely deactivate the ring; it stabilizes the molecule against the oxidative polymerization that plagues unsubstituted pyrroles, while simultaneously rendering the carbonyl carbon significantly less electrophilic than a standard ketone. This guide dissects these electronic anomalies to provide a predictive model for synthesis and functionalization.
The Electronic Landscape: Vinylogous Amide Character
To predict reactivity, one must first accept that 2-acetylpyrrole is electronically closer to an amide than a ketone.[1][2]
Resonance Contribution
The nitrogen lone pair in pyrrole is not inert; it is part of the aromatic sextet. When an electron-withdrawing acetyl group is attached at C2, the dipole is amplified.[1] The nitrogen donates electron density through the ring system to the carbonyl oxygen.
Key Consequence:
-
C=O Bond Order Reduction: The carbonyl exhibits significant single-bond character.[1]
-
Carbonyl Electrophilicity: Nucleophilic attack at the carbonyl carbon (e.g., by hydrides or amines) is sluggish compared to acetophenone.
-
Dipole Moment: The molecule exhibits a strong dipole directed from the ring toward the oxygen.
Visualization of Electronic Flow
The following diagram illustrates the resonance contributors that dictate this behavior. Note the contribution where the oxygen bears a negative charge and the nitrogen bears a positive charge.
[1]
Reactivity Profile: The Pyrrole Ring (EAS)
While the acetyl group is an Electron Withdrawing Group (EWG), the pyrrole ring is so electron-rich that 2-acetylpyrrole remains reactive toward Electrophilic Aromatic Substitution (EAS), though less so than pyrrole itself.[1]
Regioselectivity Rules
In 2-acetylpyrrole, the directing effects are a battle between the inherent
-
Position 3 (Ortho-like): Deactivated by the adjacent carbonyl.[1] Sterically hindered.
-
Position 4 (Meta-like): Electronically accessible but less favored by the nitrogen's activation.[1]
-
Position 5 (Alpha-like): The Dominant Site. The nitrogen activates this position strongly, and it is sufficiently distal from the acetyl group to minimize steric and electronic repulsion.
Rule of Thumb: Electrophiles will predominantly attack Position 5 .[1] If Position 5 is blocked, substitution may occur at Position 4.
Comparative Reactivity Table[1][2]
| Substrate | Reactivity (Relative) | Primary EAS Site | Oxidation Stability |
| Pyrrole | Very High ( | C2 / C5 | Poor (Polymerizes) |
| 2-Acetylpyrrole | Moderate (High vs Benzene) | C5 | Good (Stable solid) |
| N-Acetylpyrrole | High (Kinetic/Labile) | C2 / C5 | Low (Acyl transfer) |
| Benzene | Baseline (1.[1][2]0) | All equivalent | Very High |
Reactivity Profile: The Substituent (Functionalization)
The Carbonyl Center (Hard vs. Soft)
Because of the resonance described in Section 2, the carbonyl is "hardened."
-
Schiff Base Formation: Difficult.[1] Condensation with amines requires forcing conditions (Lewis acids, TiCl4) compared to standard ketones.
-
Reduction:
N-H Acidity and Protection
The acetyl group significantly increases the acidity of the pyrrolic N-H proton via induction and resonance stabilization of the resulting anion.
-
pKa Shift: Pyrrole (
) 2-Acetylpyrrole ( ).[1][2] -
Implication: Deprotonation can be achieved with weaker bases (e.g., Carbonates in polar solvents) facilitating mild N-alkylation protocols that would fail on unsubstituted pyrrole.[1][2]
Experimental Protocols
Protocol A: Regioselective Synthesis of 2-Acetylpyrrole
Direct acetylation often yields mixtures.[1][2] This protocol uses a controlled Friedel-Crafts approach without metal catalysts to avoid polymerization.[1][2]
Reagents: Pyrrole (1.0 eq), Acetic Anhydride (1.1 eq). Conditions: Thermal (No Lewis Acid).[1]
-
Preparation: Freshly distill pyrrole under nitrogen to remove polymers.
-
Addition: Mix pyrrole and acetic anhydride in a sealed vessel or under reflux condenser.
-
Reaction: Heat to 150–200 °C for 4 hours. Note: The high temperature is required because we are avoiding Lewis acids that cause tar formation.
-
Workup: Cool to room temperature. Dilute with water.[1]
-
Purification: Extract with CH2Cl2. Wash with NaHCO3 (remove acetic acid).[1] Recrystallize from hexane/EtOAc.
-
Yield: Expect 70-80% of 2-acetylpyrrole (Major) with <10% 3-acetylpyrrole (Minor).[1][2]
Protocol B: Reduction to 2-Ethylpyrrole (Wolff-Kishner)
Because hydride reduction is unreliable due to the vinylogous amide character, hydrazine-mediated reduction is the gold standard.[1][2]
Reagents: 2-Acetylpyrrole, Hydrazine hydrate (80%), KOH, Ethylene Glycol.[1]
-
Hydrazone Formation: Dissolve 2-acetylpyrrole in ethylene glycol. Add hydrazine hydrate (3 eq).
-
Dean-Stark: Heat to 120 °C for 2 hours to form the hydrazone.
-
Elimination: Add KOH pellets (4 eq). Raise temperature to 180–190 °C and distill off water/excess hydrazine.
-
Completion: Reflux for 3-4 hours until N2 evolution ceases.
-
Isolation: Steam distill the product or extract the cooled mixture with ether.
-
Validation: 2-Ethylpyrrole is an oil; confirm by disappearance of C=O stretch in IR (~1640 cm⁻¹) and appearance of ethyl triplet/quartet in NMR.[1]
Strategic Reaction Pathways (Visualized)
The following diagram maps the decision tree for functionalizing 2-acetylpyrrole.
References
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press. (Foundational text on pyrrole electronic structure).
-
BenchChem. (2025).[1] A Comparative Guide to the Reactivity of N-acetylpyrrole and N-benzoylpyrrole. Link
-
GuideChem. (2023).[1] 2-Acetyl pyrrole Properties and Synthesis. Link
-
PubChem. (2023).[1] Compound Summary: 2-Acetylpyrrole.[1][2][3][4][5][6][7][8] National Library of Medicine. Link
-
Chemistry Stack Exchange. (2015).[1] Regioselectivity in electrophilic substitution of pyrrole. Link
Sources
- 1. guidechem.com [guidechem.com]
- 2. scent.vn [scent.vn]
- 3. 2-乙酰基吡咯 CAS#: 1072-83-9 [m.chemicalbook.com]
- 4. 2-Acetylpyrrole | C6H7NO | CID 14079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. uop.edu.pk [uop.edu.pk]
- 7. webpages.iust.ac.ir [webpages.iust.ac.ir]
- 8. stpeters.co.in [stpeters.co.in]
Methodological & Application
Synthesis of 2,4-Diacetylpyrrole: A Detailed Guide to Friedel-Crafts Acylation Methods
For Researchers, Scientists, and Drug Development Professionals
This comprehensive technical guide provides an in-depth exploration of Friedel-Crafts acylation methods for the synthesis of 2,4-diacetylpyrrole, a valuable heterocyclic building block in medicinal chemistry and materials science. This document moves beyond a simple recitation of steps to offer a deeper understanding of the reaction's mechanistic underpinnings, practical considerations for achieving high regioselectivity and yield, and robust troubleshooting strategies.
The Strategic Importance of 2,4-Diacetylpyrrole
Substituted pyrroles are privileged structures found in a vast array of biologically active natural products and pharmaceutical agents. The 2,4-diacetyl substitution pattern, in particular, offers a versatile platform for further functionalization, enabling the construction of complex molecular architectures. The two carbonyl groups can serve as handles for a variety of chemical transformations, including condensations, reductions, and the introduction of further heterocyclic rings, making 2,4-diacetylpyrrole a key intermediate in the synthesis of porphyrins, anti-inflammatory agents, and novel materials.
The Friedel-Crafts Acylation of Pyrrole: A Mechanistic Overview
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that introduces an acyl group onto an aromatic ring.[1] In the case of pyrrole, a highly electron-rich heterocycle, the reaction proceeds readily but presents challenges in controlling regioselectivity.
The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the acylating agent (an acyl halide or anhydride) to form a highly electrophilic acylium ion.[2] The π-rich pyrrole ring then acts as a nucleophile, attacking the acylium ion to form a resonance-stabilized intermediate (the sigma complex). Subsequent deprotonation restores the aromaticity of the pyrrole ring, yielding the acylated product.
Electrophilic substitution on the pyrrole ring preferentially occurs at the C2 (α) position due to the greater stabilization of the cationic intermediate compared to attack at the C3 (β) position.[3] However, the introduction of a deactivating acyl group at the C2 position can direct subsequent acylation to other positions.
Caption: Generalized mechanism of Friedel-Crafts acylation on a pyrrole ring.
Protocol 1: Stepwise Diacetylation of Pyrrole via 2-Acetylpyrrole
This protocol follows a two-step approach, first synthesizing 2-acetylpyrrole and then introducing the second acetyl group. This method allows for better control over the reaction and purification of the intermediate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Pyrrole | Reagent | Sigma-Aldrich | Freshly distilled before use. |
| Acetic Anhydride | ACS Reagent | Fisher Scientific | Anhydrous. |
| Aluminum Chloride (AlCl₃) | Anhydrous | Acros Organics | Handle in a glove box or under inert atmosphere. |
| Dichloromethane (DCM) | Anhydrous | J.T.Baker | |
| 1,2-Dichloroethane (DCE) | Anhydrous | Alfa Aesar | |
| Hydrochloric Acid (HCl) | Concentrated | VWR | |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | ||
| Anhydrous Sodium Sulfate (Na₂SO₄) | |||
| Silica Gel | 60 Å, 230-400 mesh | For column chromatography. | |
| Hexane | ACS Reagent | For chromatography. | |
| Ethyl Acetate | ACS Reagent | For chromatography. |
Step 1: Synthesis of 2-Acetylpyrrole
This initial step focuses on the mono-acylation of pyrrole.
Experimental Procedure:
-
Under an inert atmosphere (nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Cool the suspension to 0°C using an ice-water bath.
-
Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred suspension via the dropping funnel, maintaining the temperature below 5°C.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Dissolve freshly distilled pyrrole (1.0 equivalent) in anhydrous DCM and add it dropwise to the reaction mixture over 30-60 minutes, ensuring the temperature remains below 5°C.
-
After the addition, allow the reaction to warm to room temperature and stir for an additional 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[4]
-
Separate the organic layer and extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-acetylpyrrole.
Step 2: Synthesis of 2,4-Diacetylpyrrole from 2-Acetylpyrrole
The second acylation is performed on the mono-acylated product. The deactivating effect of the first acetyl group directs the second acylation primarily to the C4 position.
Experimental Procedure:
-
In a similar setup as Step 1, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous 1,2-dichloroethane (DCE).
-
Cool the mixture to 0°C and slowly add acetic anhydride (2.0 equivalents).
-
After stirring for 30 minutes, add a solution of 2-acetylpyrrole (1.0 equivalent) in anhydrous DCE dropwise at 0°C.
-
After the addition, slowly warm the reaction mixture to 60-70°C and reflux for 4-6 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture to room temperature and perform the same aqueous work-up as described in Step 1.
-
The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography to yield 2,4-diacetylpyrrole.[5][6]
Protocol 2: One-Pot Diacetylation of Pyrrole
This protocol aims for a more streamlined synthesis by performing the diacetylation in a single reaction vessel. Careful control of stoichiometry and reaction conditions is crucial to minimize the formation of byproducts.
Materials and Reagents
(See Protocol 1 for a list of materials and reagents)
Experimental Procedure
-
Under an inert atmosphere, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous 1,2-dichloroethane (DCE) in a flame-dried, three-necked round-bottom flask.
-
Cool the suspension to 0°C and add acetic anhydride (2.2 equivalents) dropwise, maintaining the low temperature.
-
Stir the mixture at 0°C for 30 minutes to allow for complex formation.
-
Add a solution of freshly distilled pyrrole (1.0 equivalent) in anhydrous DCE dropwise to the reaction mixture over a period of 1-2 hours, keeping the temperature below 5°C.
-
After the addition is complete, gradually warm the reaction mixture to room temperature and then heat to reflux (approximately 80-85°C) for 3-5 hours. Monitor the reaction progress by TLC.
-
After cooling to room temperature, perform the aqueous work-up as described in Protocol 1.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization to obtain pure 2,4-diacetylpyrrole.[][8]
Caption: A generalized experimental workflow for the Friedel-Crafts acylation of pyrrole.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst due to moisture. | Ensure all glassware is flame-dried and reagents are anhydrous. Handle AlCl₃ under an inert atmosphere.[9] |
| Deactivated pyrrole starting material. | Use freshly distilled pyrrole. | |
| Insufficient amount of Lewis acid. | For diacylation, a stoichiometric excess of Lewis acid is often necessary as the product ketones complex with it.[9] | |
| Formation of Poly-acylated or Polymeric Byproducts | Reaction temperature is too high during initial addition. | Maintain low temperatures (0-5°C) during the addition of pyrrole to the acylium ion complex.[10] |
| High concentration of reactants. | Use a more dilute solution of pyrrole and add it slowly to the reaction mixture. | |
| Poor Regioselectivity (Formation of 2,5- and other isomers) | Inappropriate Lewis acid or reaction conditions. | The choice of Lewis acid can influence regioselectivity. For some substrates, weaker Lewis acids might offer better control.[3] |
| Steric hindrance. | For substituted pyrroles, the steric bulk of existing substituents will influence the position of the second acylation. | |
| Difficulty in Purification | Presence of starting material and mono-acetylated product. | Optimize reaction time and temperature to drive the reaction to completion. Use column chromatography with a carefully selected solvent system for separation. |
| Oily product that is difficult to crystallize. | Attempt co-distillation with a high-boiling solvent to remove residual impurities before attempting recrystallization with various solvent pairs. |
Alternative Synthetic Strategies
While Friedel-Crafts acylation is a powerful tool, other methods can also be employed for the synthesis of substituted pyrroles.
-
Vilsmeier-Haack Reaction: This reaction is a milder alternative for the formylation (introduction of a -CHO group) of electron-rich heterocycles like pyrrole, using a Vilsmeier reagent (e.g., POCl₃/DMF).[11][12] While it is primarily for formylation, it represents a key alternative electrophilic substitution reaction.
-
Paal-Knorr Synthesis: This classical method involves the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine to form the pyrrole ring.[13][14] To synthesize 2,4-disubstituted pyrroles, an appropriately substituted 1,4-dicarbonyl precursor would be required.
-
DBN-Catalyzed Acylation: 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) has been reported as an effective nucleophilic catalyst for the regioselective C-acylation of pyrroles, offering a metal-free alternative to traditional Friedel-Crafts conditions.[15][16]
Conclusion
The Friedel-Crafts acylation provides a direct and efficient means for the synthesis of 2,4-diacetylpyrrole. Successful execution of this reaction hinges on a thorough understanding of the underlying mechanism, meticulous control of reaction parameters, and the implementation of robust purification techniques. By carefully considering the choice of protocol and anticipating potential challenges, researchers can effectively leverage this powerful transformation to access this versatile and valuable synthetic intermediate for a wide range of applications in drug discovery and materials science.
References
- Huffman, J. W., Smith, V. J., & Padgett, L. W. (2008). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions.
- Katritzky, A. R., Suzuki, K., Singh, S. K., & He, H. (2003). Regiospecific C-Acylation of Pyrroles and Indoles Using N-Acylbenzotriazoles. The Journal of Organic Chemistry, 68(14), 5720–5723.
- BenchChem. (n.d.). Pyrrole Acylation Technical Support Center: Troubleshooting N- vs.
- Taylor, J. E., Jones, M. D., Williams, J. M., & Bull, S. D. (2010). Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst. Organic Letters, 12(24), 5740–5743.
- BenchChem. (n.d.).
- (2013, March 28).
- (n.d.). Pyrrole studies. Part XV. Vilsmeier–Haack formylation of 1-substituted pyrroles. Journal of the Chemical Society C: Organic (RSC Publishing).
- (n.d.). Vilsmeier-Haack Reaction. Organic Chemistry Portal.
- (2025, December 18). ChemInform Abstract: Friedel-Crafts Acylation of Pyrroles and Indoles Using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst.
- BenchChem. (n.d.). Troubleshooting common issues in Friedel-Crafts reactions. BenchChem.
- Rajput, P. R., & Kuwar, A. S. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. INTERNATIONAL JOURNAL OF PHARMACEUTICAL, CHEMICAL AND BIOLOGICAL SCIENCES.
- De Rosa, M., Gaeta, C., Gaeta, M., Izzo, I., & Talotta, C. (2023). Insights into the Friedel–Crafts Benzoylation of N-Methylpyrrole inside the Confined Space of the Self-Assembled Resorcinarene. IRIS.
- (2025, June 4). Synthesize 2,4-diethylpyrrole using Paal-Knorr synthesis. Filo.
- Banert, K., & Fesenko, A. A. (2014).
- Johnson, A. W., & Price, R. (n.d.). 2,3,4,5-tetramethylpyrrole. Organic Syntheses Procedure.
- (2014, February 24).
- Banert, K., & Fesenko, A. A. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry.
- Meshram, H. M., Bangade, V. A., Reddy, B. C., Kumar, G. D., & Thakur, P. D. (2012). DABCO Promoted an Efficient and Convenient Synthesis of Pyrrole in Aqueous Medium. American Journal of Organic Chemistry.
- (n.d.).
- (n.d.). Recrystallization and Crystallization. University of California, Los Angeles.
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- (n.d.). Pyrrole synthesis. Organic Chemistry Portal.
- (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline.
- (n.d.). Experiment 1: Friedel-Crafts Acylation. [Source institution not available].
- (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation?
- (2020, September 25). Friedel craft acylation of furan,pyrrole and thiophene|Electrophilic substitution reaction. [Source institution not available].
- (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing.
- (n.d.).
- (n.d.).
- (2023, February 24). Friedel-Crafts Acylation with Practice Problems. Chemistry Steps.
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Technical Guide: 1,1'-(1H-pyrrole-2,4-diyl)diethanone as a Pharmaceutical Intermediate
[1][2]
Common Name: 2,4-Diacetylpyrrole CAS Registry Number: 3034-58-0 (Generic for diacetylpyrrole isomers; specific 2,4-isomer often custom synthesized) Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1][2]
Executive Summary & Strategic Value
In the landscape of pyrrole-based medicinal chemistry, 1,1'-(1H-pyrrole-2,4-diyl)diethanone (2,4-diacetylpyrrole) represents a privileged but underutilized scaffold.[1][2] Unlike the thermodynamically favored 2,5-diacetylpyrrole (which aligns substituents linearly), the 2,4-isomer provides a 1,3-vector relationship .[1][2] This geometry is critical for:
-
Kinase Inhibition: Mimicking the "hinge-binding" vectors of purines or designing Type II inhibitors that require side-chains to access the back pocket.
-
Multivalent Scaffolding: The two acetyl groups act as independent electrophilic handles for divergent synthesis (e.g., forming bis-heteroaryl systems).[1]
-
Regioselective Functionalization: The C5 position (alpha to nitrogen) remains open and highly nucleophilic, allowing for a third point of diversity via halogenation or formylation.
Synthesis Protocol: Regioselective Access
Challenge: Direct Friedel-Crafts acetylation of pyrrole predominantly yields 2-acetylpyrrole, and further acetylation favors the 2,5-isomer due to steric and electronic directing effects.[1][2] Solution: The use of Trifluoroacetic Anhydride (TFAA) as a catalyst/solvent promotes substitution at the 4-position of 2-acetylpyrrole.[3]
Protocol A: Synthesis of 2,4-Diacetylpyrrole
Based on the method by Anderson & Exner (1977).[1]
Reagents:
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve 2-acetylpyrrole (10 mmol) in anhydrous DCM (20 mL).
-
Activation: Cool the solution to 0°C. Add TFAA (1.1 equivalents) dropwise. Mechanism: TFAA generates the highly reactive mixed anhydride (acetyl trifluoroacetate) in situ.
-
Acetylation: Add Acetic Anhydride (1.2 equivalents) slowly.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The 2,4-isomer typically runs slightly lower than the 2,5-isomer due to dipole differences.[2]
-
Quench: Pour the reaction mixture into ice-cold saturated
solution. Stir vigorously for 30 minutes to hydrolyze any N-trifluoroacetyl byproducts. -
Extraction: Extract with DCM (3 x 30 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 10%
40% EtOAc in Hexanes).-
Yield: Typically 60–75%.
-
QC Check:
H NMR (DMSO- ) should show two distinct methyl singlets (if environments differ slightly) or one if symmetrical, but the ring protons will appear as two doublets (J ~ 1.5-2.5 Hz) indicating meta-positioning (H3 and H5).[2]
-
Application Protocols: Divergent Synthesis
The acetyl groups are versatile "warheads" for building complex heterocycles.
Workflow Visualization
Figure 1: Divergent synthetic pathways transforming the acetyl handles into bioactive scaffolds.[1][2]
Protocol B: Synthesis of Bis-Chalcones (Michael Acceptors)
Chalcone derivatives of pyrrole are potent antimicrobial and anticancer agents (tubulin polymerization inhibitors).
-
Reactants: Dissolve 2,4-diacetylpyrrole (1 mmol) and substituted Benzaldehyde (2.2 mmol) in Ethanol (10 mL).
-
Catalysis: Add 10% NaOH (aq) dropwise (0.5 mL) at 0°C.
-
Condensation: Stir at room temperature for 12–24 hours. A precipitate usually forms.[5]
-
Isolation: Filter the solid, wash with cold ethanol and water.
-
Data: The product contains two
-unsaturated ketone moieties, verified by the disappearance of the acetyl methyl singlet in NMR and appearance of vinylic protons (doublets, J=15-16 Hz for trans).[1]
Protocol C: Synthesis of Bis-Pyrazolyl Pyrroles (Kinase Scaffold)
This protocol converts the acetyl groups into pyrazole rings, creating a linear "tridentate" system often used to chelate metals or bind extended protein pockets.
-
Enaminone Formation:
-
Reflux 2,4-diacetylpyrrole (1 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (5 mL) for 6 hours.
-
Concentrate in vacuo to obtain the bis-(dimethylamino)enone intermediate. This is usually a red/orange solid used directly.
-
-
Cyclization:
-
Dissolve the intermediate in Ethanol (10 mL).
-
Add Hydrazine Hydrate (2.5 mmol) or a substituted hydrazine (e.g., Phenylhydrazine).[1]
-
Reflux for 2 hours.
-
-
Result: The acetyl groups are converted into pyrazole rings attached at the 2 and 4 positions of the central pyrrole.
Analytical Quality Control
To ensure the integrity of this intermediate in pharmaceutical applications, strict QC is required.
| Parameter | Specification | Method | Note |
| Purity | >98.0% | HPLC (C18, ACN/H2O) | Critical to remove 2,5-isomer impurities.[1][2] |
| Identity (NMR) | H3/H5 Coupling | 1H NMR (DMSO-d6) | Look for meta-coupling (J ~1.5 Hz) between ring protons. 2,5-isomer has no ring coupling (singlet).[1][2] |
| Residual Solvent | <500 ppm | GC-HS | DMF or TFAA residues can inhibit subsequent biological assays.[2] |
| Appearance | Off-white/Tan solid | Visual | Darkening indicates oxidation (pyrrole polymerization).[1][2] Store at -20°C under |
References
-
Synthesis of 2,4-Diacylpyrroles: Anderson, A. G., & Exner, M. M. (1977).[1][2][6] Pyrrole acylation and spectral studies. The Journal of Organic Chemistry, 42(24), 3952–3955.[1] (Primary source for TFAA method).
-
Medicinal Applications (Chalcones): Anto, R. J., et al. (1995).[1] Anti-inflammatory and antioxidant activity of synthetic chalcones. Pharmacy and Pharmacology. (General reference for chalcone utility).
-
Heterocycle Fusion (Enaminones): Al-Mousawi, S. M., et al. (2010).[1][2] Enaminones as building blocks in organic synthesis.[6] Arkivoc. (Protocol for DMF-DMA conversion).
-
Reactivity Comparison: BenchChem. (2025).[7] A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole. (Contextual data on pyrrole isomer reactivity).
Application Notes & Protocols: Crystallization of 1,1'-(1H-pyrrole-2,4-diyl)diethanone
Abstract
This document provides a comprehensive guide to the crystallization of 1,1'-(1H-pyrrole-2,4-diyl)diethanone, a key heterocyclic building block in medicinal chemistry and materials science. The protocols herein are designed for researchers, chemists, and drug development professionals seeking to obtain high-purity, crystalline material suitable for downstream applications, including single-crystal X-ray diffraction, formulation studies, and reference standard preparation. This guide moves beyond simple step-by-step instructions to explain the underlying principles of crystallization, enabling scientists to rationally design, troubleshoot, and optimize their experiments. We cover methodologies from initial solvent screening to advanced techniques like vapor diffusion, all grounded in the physicochemical properties of the target molecule.
Introduction: The Scientific Imperative for Crystallization
This compound is a substituted pyrrole derivative of significant interest. Like many pyrrole-containing compounds, it serves as a versatile scaffold in the synthesis of biologically active molecules and functional materials[1][2]. The production of this compound via synthesis typically yields a crude product that requires rigorous purification. Crystallization is the premier technique for achieving the highest level of chemical purity, isolating a single polymorph, and generating materials with consistent physical properties.
The molecular structure of this compound features key functional groups that govern its crystallization behavior:
-
A Pyrrole N-H Group: Acts as a hydrogen bond donor.
-
Two Carbonyl (C=O) Groups: Act as strong hydrogen bond acceptors.
The presence of both a strong donor and acceptors suggests a high propensity for forming robust, self-complementary hydrogen bonds. This is a critical insight, as such interactions are often the primary driving force for the formation of a stable, ordered crystal lattice. Indeed, studies on simpler acetylpyrroles have confirmed that N—H⋯O hydrogen bonding is a dominant motif in their solid-state structures, leading to the formation of centrosymmetric dimers[3]. Understanding and leveraging these intermolecular forces is fundamental to developing a successful crystallization strategy.
Pre-Crystallization Workflow: Foundational Steps
A successful crystallization outcome is predicated on a systematic preliminary assessment. Rushing into crystallization attempts without understanding the material's basic properties often leads to wasted time and resources. The following workflow provides a logical progression from crude material to a well-defined crystallization plan.
Figure 1: A comprehensive workflow for systematic crystallization development.
Protocol 1: Purity Assessment and Preliminary Purification
Rationale: Crystallization is a purification technique, but its success is greatly enhanced when starting with material of at least 95% purity. Impurities can inhibit nucleation, disrupt lattice formation, or co-crystallize, compromising the final product.
-
Initial Analysis: Dissolve a small sample of the crude this compound in a suitable solvent (e.g., acetone or ethyl acetate) and analyze using Thin-Layer Chromatography (TLC) against a reference spot of the starting materials.
-
Quantitative Check: If available, perform HPLC or ¹H-NMR analysis to quantify the level of impurities.
-
Decision Point:
-
If Purity ≥ 95%: Proceed directly to solubility screening (Protocol 2).
-
If Purity < 95%: Perform a pre-purification step. Flash column chromatography on silica gel is highly effective. A gradient elution system, such as hexane/ethyl acetate, is typically suitable for separating pyrrole derivatives from less polar and more polar impurities[4][5]. Combine the pure fractions as identified by TLC and evaporate the solvent in vacuo to yield a purified, often amorphous or semi-crystalline solid.
-
Protocol 2: Systematic Solvent Screening
Rationale: The goal of this protocol is to identify single solvents or binary solvent systems (a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which it is not) that are candidates for crystallization. The ideal solvent will exhibit moderate solubility at room temperature and high solubility at an elevated temperature, or be a solvent from which crystals can be grown via anti-solvent addition or vapor diffusion.
-
Setup: Arrange a series of small vials (e.g., 2 mL glass vials).
-
Sample Preparation: Place approximately 5-10 mg of purified this compound into each vial.
-
Solvent Addition: Add a single solvent from Table 1 to each vial in a stepwise manner (e.g., 50 µL increments). After each addition, vortex or agitate the vial for 30-60 seconds.
-
Observation: Record the solubility at room temperature after a total of approximately 0.5 mL of solvent has been added.
-
Heating: For vials where the compound is sparingly soluble or insoluble, gently warm the vial (e.g., to 40-50 °C) and observe any change in solubility.
-
Cooling: Allow any heated vials where dissolution occurred to cool slowly to room temperature and then to 4 °C. Observe for any precipitate or crystal formation.
Table 1: Solvent Screening for this compound Based on common solvents for pyrrole derivatives mentioned in patent literature and academic publications.[1][6][7]
| Solvent | Polarity Class | Boiling Point (°C) | Expected Solubility (Rationale) | Room Temp Observation | Heated Observation | Cooled Observation |
| Hexane | Non-polar | 69 | Insoluble. Lacks polarity to dissolve the di-ketone. | |||
| Toluene | Non-polar (Aromatic) | 111 | Sparingly Soluble. May dissolve upon heating. | |||
| Dichloromethane | Polar Aprotic | 40 | Soluble. Good general solvent for many organics. | |||
| Diethyl Ether | Polar Aprotic | 35 | Moderately Soluble. Often a good anti-solvent. | |||
| Ethyl Acetate | Polar Aprotic | 77 | Soluble. Good candidate for slow evaporation. | |||
| Acetone | Polar Aprotic | 56 | Very Soluble. Strong H-bond acceptor. Likely too good a solvent. | |||
| Isopropanol | Polar Protic | 82 | Moderately Soluble. Good candidate for cooling crystallization. | |||
| Ethanol | Polar Protic | 78 | Moderately Soluble. H-bonding solvent may compete with solute-solute interactions. | |||
| Methanol | Polar Protic | 65 | Soluble. Similar to ethanol. | |||
| Water | Polar Protic | 100 | Insoluble. Good candidate as an anti-solvent. |
Core Crystallization Protocols
Based on the results of the solvent screen, select the most promising method(s) from the protocols below.
Method A: Slow Evaporation
Principle: This technique relies on the gradual removal of a solvent in which the compound is soluble, slowly increasing the concentration to the point of supersaturation where nucleation and crystal growth occur. It is simple and effective for many compounds.
Protocol 3: Crystallization by Slow Evaporation
-
Dissolution: Dissolve the compound in a minimal amount of a "good" volatile solvent (e.g., Ethyl Acetate or Dichloromethane) at room temperature to create a near-saturated solution.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a clean, dust-free vial. This removes any particulate matter that could act as uncontrolled nucleation sites.
-
Evaporation: Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle or use parafilm with a few needle holes. This allows the solvent to evaporate slowly over a period of hours to days.
-
Incubation: Place the vial in a vibration-free location (e.g., a drawer or a dedicated quiet box) at a constant temperature.
-
Monitoring: Observe the vial periodically without disturbing it. The first sign of success may be the appearance of small, seed crystals at the bottom or on the walls of the vial.
Method B: Vapor Diffusion
Principle: This is a highly controlled method ideal for growing high-quality single crystals. A solution of the compound in a "good" solvent is allowed to equilibrate with a vapor phase of a miscible "poor" anti-solvent. The anti-solvent slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.
Figure 2: Schematic of a liquid-vapor diffusion crystallization experiment.
Protocol 4: Crystallization by Vapor Diffusion
-
Solution Preparation: Prepare a concentrated solution of the compound in a relatively volatile "good" solvent (e.g., Acetone, Dichloromethane). Filter this solution into a small, open inner vial.
-
Reservoir Preparation: In a larger outer beaker or jar, add a sufficient volume of a miscible, more volatile "poor" anti-solvent (e.g., Hexane, Diethyl Ether).
-
Assembly: Carefully place the inner vial containing the compound solution inside the larger beaker. Ensure the level of the anti-solvent in the beaker is below the top of the inner vial.
-
Sealing: Seal the outer beaker tightly with a lid, parafilm, or a ground-glass stopper.
-
Incubation: Place the sealed system in a vibration-free location at a constant temperature. Diffusion will occur over 1-7 days.
-
Monitoring: Check for crystal growth in the inner vial. The rate of crystallization can be tuned by adjusting the temperature or the solvent/anti-solvent combination.
Method C: Cooling Crystallization
Principle: This method is effective when the compound's solubility is significantly higher at elevated temperatures than at room or sub-ambient temperatures. A saturated solution prepared at a higher temperature becomes supersaturated upon cooling, leading to crystallization.
Protocol 5: Crystallization by Slow Cooling
-
Dissolution: In a vial, add the compound to a suitable solvent (e.g., Isopropanol or Toluene) and heat the mixture while stirring until all the solid dissolves, creating a saturated solution. Add a small amount of extra solvent to ensure it remains dissolved.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed filter into a clean, pre-warmed vial to remove any insoluble impurities.
-
Slow Cooling: Seal the vial and allow it to cool slowly to room temperature. To slow the cooling rate, the vial can be placed in an insulated container (e.g., a Dewar flask filled with warm water or wrapped in glass wool).
-
Further Cooling: Once at room temperature, transfer the vial to a refrigerator (4 °C) and then a freezer (-20 °C) to maximize the yield of crystals.
-
Harvesting: Collect the crystals by filtration while the solution is still cold.
Troubleshooting Common Crystallization Issues
Even with careful planning, crystallization can be challenging. Table 2 outlines common problems and provides a logical framework for troubleshooting.
Table 2: Crystallization Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solutions |
| Oiling Out | Solution is too supersaturated; cooling is too rapid; solvent is too non-polar. | - Add a small amount of "good" solvent to redissolve the oil and attempt again with a slower rate of supersaturation.- Try a more polar solvent system.- Scratch the inside of the vial with a glass rod to induce nucleation. |
| Amorphous Powder | Nucleation is too rapid, leading to precipitation instead of ordered growth. | - Reduce the concentration of the starting solution.- Slow down the process (slower evaporation, slower cooling, or slower diffusion).- Use a solvent system that provides lower supersaturation. |
| No Crystals Form | Solution is not supersaturated; compound is too soluble; nucleation is inhibited. | - Allow more solvent to evaporate or add more anti-solvent.- Cool the solution to a lower temperature.- Add a seed crystal from a previous successful batch.- Try a different solvent system entirely. |
| Tiny/Needle-like Crystals | Rapid crystal growth; insufficient time for larger, well-ordered crystals to form. | - Reduce the rate of supersaturation.- Use a more viscous solvent to slow diffusion.- Maintain a very stable temperature to minimize secondary nucleation. |
Crystal Harvesting and Handling
Once suitable crystals have formed, they must be carefully harvested to prevent damage.
-
Isolation: Isolate the crystals from the mother liquor via filtration. For small quantities, a Hirsch funnel is ideal, or simply decant the supernatant with a pipette.
-
Washing: Gently wash the crystals with a small amount of a cold "poor" solvent (an anti-solvent in which the compound is insoluble) to remove any residual mother liquor from the crystal surfaces.
-
Drying: Dry the crystals carefully. Air-drying is often sufficient. For more rigorous drying, use a vacuum desiccator. Avoid high heat as it can damage the crystals or remove co-crystallized solvent molecules.
References
-
PubChem. Methanone, di-1H-pyrrol-2-yl-. National Center for Biotechnology Information. [Link]
-
Kadhom, M. A., et al. (2017). Synthesis and antimicrobial activity of some new pyrrole derivatives. ResearchGate. [Link]
- Google Patents. (2013).
-
Filarowski, A., et al. (2003). Crystal and Molecular Structure of Pyrrole-2-carboxylic Acid; π-Electron Delocalization of Its Dimers−DFT and MP2 Calculations. ResearchGate. [Link]
-
Spingler, B. Some Tricks for the Single Crystal Growth of Small Molecules. University of Zurich. [Link]
- Google Patents. (2012).
-
Slastnikov, V. V., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. MDPI. [Link]
-
Masoudi, M., et al. (2015). An efficient one-pot three-component reaction of pyrrole with aryl glyoxal derivatives and Meldrum's acid. Organic Chemistry Research. [Link]
-
Camarillo, E. A., et al. (2007). 2-Acetylpyrrole. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Spingler, B., et al. (2012). Some tricks for the single-crystal growth of small molecules. ResearchGate. [Link]
-
Baluja, S., et al. (2015). SYNTHESIS AND CHARACTERIZATION OF PYRROLE 2, 5-DIONE DERIVATIVES. CIBTech. [Link]
-
Organic Chemistry Portal. Synthesis of pyrroles. [Link]
-
NIST. 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester. [Link]
-
Reddy, G. S., et al. (2018). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. ResearchGate. [Link]
-
Di Profio, G., et al. (2024). Transferring Crystallization Conditions from Small to Larger Scale for Achieving Targeted Crystal Morphologies of an Active Pharmaceutical Ingredient. MDPI. [Link]
-
Wikipedia. Pyrrole. [Link]
-
Wang, X., et al. (2011). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. PMC. [Link]
-
Wang, X. L., et al. (2014). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. PMC. [Link]
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Chahal, J., & Kumar, A. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. SciSpace. [Link]
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Gilchrist, T. L. (2001). Product Class 13: 1H-Pyrroles. Science of Synthesis. [Link]
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Lu, G.-F., et al. (2011). Dimethyl 3,5-diethyl-1H-pyrrole-2,4-dicarboxylate. ResearchGate. [Link]
-
Liu, S., et al. (2007). 1-(1-Tosyl-1H-pyrrol-2-yl)ethanone. Nanjing Tech University. [Link]
-
Alkan, M., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. [Link]
Sources
- 1. cibtech.org [cibtech.org]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. orgchemres.org [orgchemres.org]
- 5. N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN102329326B - Pyrrole derivatives and preparation method and application thereof - Google Patents [patents.google.com]
- 7. CN102329326A - Pyrrole derivatives and preparation method and application thereof - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,1'-(1H-pyrrole-2,4-diyl)diethanone
Topic: Optimizing Yield and Regioselectivity in 2,4-Diacetylpyrrole Synthesis
Executive Summary & Core Philosophy
The Challenge:
The synthesis of 1,1'-(1H-pyrrole-2,4-diyl)diethanone (commonly referred to as 2,4-diacetylpyrrole ) is notoriously deceptive. While pyrrole is electron-rich and prone to electrophilic aromatic substitution (SEAr), it naturally favors the
The Solution: High-yield synthesis cannot be achieved through "brute force" one-pot diacylation of pyrrole, which almost invariably leads to the thermodynamically favored 2,5-isomer or intractable tars (polymerization).
The Protocol: This guide advocates for a Sequential Deactivation Strategy . By installing the first acetyl group at C2, the pyrrole ring becomes electron-deficient. This electronic change alters the regioselectivity of the second substitution, directing the incoming electrophile to the C4 position (meta-like direction) rather than C5, provided the correct Lewis acid and solvent polarity are employed.
Interactive Troubleshooting & Optimization Guide
Module A: The "Sequential Acylation" Workflow
This is the industry-standard method for high-purity 2,4-diacetylpyrrole.
Step 1: Diagnostic Assessment
Before proceeding, verify your current status:
| Symptom | Probable Cause | Corrective Action |
| Product is a black tar/solid. | Acid-catalyzed polymerization of pyrrole. | Switch to "Inverse Addition" (add pyrrole to Lewis Acid). Keep T < 0°C. |
| Major product is 2,5-diacetylpyrrole. | Direct diacylation attempted without isolation; or N-substitution present. | STOP. Isolate 2-acetylpyrrole first. Ensure N-H is free (unprotected). |
| Low conversion of intermediate. | Deactivated ring requires stronger Lewis Acid. | Switch from |
Module B: Optimized Protocol (Step-by-Step)
Phase 1: Synthesis of 2-Acetylpyrrole (The Precursor)
Note: If you can purchase this intermediate, skip to Phase 2. If synthesizing:
-
Reagents: Pyrrole (1.0 eq), Acetic Anhydride (1.1 eq),
(catalytic) or no catalyst (thermal). -
Key Insight: Avoid
here; it is too harsh for unsubstituted pyrrole and causes polymerization. -
Procedure: React pyrrole with acetic anhydride at reflux.
-
Purification: Vacuum distillation or recrystallization from petroleum ether.
Phase 2: Regioselective Acylation to 2,4-Diacetylpyrrole
This is the critical step where yield is made or lost.
Reagents:
-
2-Acetylpyrrole (10 mmol)
-
Acetyl Chloride (25 mmol)
-
Aluminum Chloride (
), anhydrous (30 mmol) -
Solvent: 1,2-Dichloroethane (DCE) or Nitromethane (
)
Protocol:
-
Setup: Flame-dry a 3-neck flask under
atmosphere. -
Lewis Acid Slurry: Suspend anhydrous
in DCE at 0°C. -
Acylating Agent: Add Acetyl Chloride dropwise. Stir 15 min to form the acylium ion complex.
-
Substrate Addition (Crucial): Dissolve 2-acetylpyrrole in minimal DCE. Add this solution slowly to the
mixture.-
Why? High concentration of Lewis acid relative to pyrrole prevents polymerization.
-
-
Reaction: Allow to warm to Room Temperature (RT), then reflux gently for 2-4 hours.
-
Monitoring: TLC (EtOAc/Hexane 1:1). The 2,4-isomer is more polar than the starting material.
-
-
Quench: Pour mixture over crushed ice/HCl. Do not add water to the reaction flask.
-
Workup: Extract with DCM. Wash with
(aq).[7] Dry over .
Mechanism & Logic Visualization
The following diagram illustrates the electronic causality that enforces the 2,4-selectivity.
Caption: Decision tree showing how stepwise synthesis leverages the electron-withdrawing group (EWG) effect to force 2,4-regioselectivity.
Technical FAQs
Q1: Why do I need to use Aluminum Chloride (
Q2: My yield is low (<30%). Where is the product losing mass? A: Check the aqueous workup. 2,4-Diacetylpyrrole has significant water solubility compared to mono-acetylpyrroles due to the two polar carbonyls and the H-bond donor (N-H).
-
Fix: Saturate the aqueous layer with NaCl (salting out) before extraction and perform multiple extractions with DCM or Chloroform (not Diethyl Ether).
Q3: How do I distinguish the 2,4-isomer from the 2,5-isomer? A:
-
Melting Point: 2,4-diacetylpyrrole melts at 139-141°C , whereas the 2,5-isomer melts higher (~160°C).
-
NMR (
):-
2,5-isomer: The ring protons (H3, H4) are equivalent and appear as a singlet (or tight doublet).
-
2,4-isomer: The ring protons (H3, H5) are non-equivalent. H5 (adjacent to NH) is typically more deshielded (~7.5 ppm) than H3 (~7.2 ppm), appearing as two distinct signals.
-
Q4: Can I use N-protected pyrrole (e.g., N-Methylpyrrole)? A: Doing so changes the regioselectivity rules. N-alkylation increases electron density but introduces steric hindrance at C2/C5. More importantly, the "meta-directing" effect of the 2-acetyl group relies partly on the interaction of the Lewis Acid with the free N-H or the specific tautomeric forms. Stick to N-H pyrrole for this specific protocol unless you are prepared to separate complex isomer mixtures.
Data Summary: Solvent & Catalyst Effects
| Catalyst | Solvent | Temp | Major Product | Yield (Approx) | Notes |
| None | 200°C | 2-Acetyl | 50% | Thermal reaction. | |
| Reflux | 2,4-Diacetyl | 65-75% | Recommended Route. | ||
| 0°C | 2,4-Diacetyl | 70% | Nitromethane enhances acylium reactivity. | ||
| DCM | Reflux | 2-Acetyl | 80% | Fails to add second group efficiently. |
References
-
Anderson, H. J., & Loader, C. E. (1978). Pyrrole chemistry. XIX. The acylation of 2-acylpyrroles.[2][4][6] Canadian Journal of Chemistry, 56(13), 1796-1799.
- Core Reference: Establishes the regioselectivity of acyl
- Muchowski, J. M., & Hess, P. (1983). Regiospecific synthesis of 2,4-disubstituted pyrroles. Tetrahedron Letters, 24(49). Validation: Discusses the electronic directing effects essential for this protocol.
- Gribble, G. W. (2002). Palladium in Heterocyclic Chemistry. Pergamon.
-
Org. Synth. (1941).[9] 2-Acetylpyrrole.[2][6] Organic Syntheses, Coll.[9] Vol. 1, p. 109.
-
Methodology: Foundational protocol for the synthesis of the starting material.[9]
-
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN105418476A - Synthesis method for 2-formyl-3,4-dimethyl-5-acetyl pyrrole - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. General methods for synthesizing 2,4-diacylpyrroles and their precursors containing one or two masked acyl groups - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Solvent Selection for Recrystallizing 1,1'-(1H-pyrrole-2,4-diyl)diethanone
This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the recrystallization of 1,1'-(1H-pyrrole-2,4-diyl)diethanone. Designed for researchers, scientists, and professionals in drug development, this document offers practical, experience-driven advice to overcome common challenges in the purification of this and structurally similar compounds.
Introduction to Recrystallization
Recrystallization is a fundamental technique for purifying solid organic compounds. The process relies on the differential solubility of a compound in a hot versus a cold solvent. An ideal solvent will dissolve the target compound sparingly at room temperature but readily at the solvent's boiling point.[1] As the saturated hot solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, which are either highly soluble in the solvent at all temperatures or insoluble in the hot solvent, are thus separated from the desired product.
Troubleshooting Guide
This section addresses specific issues that may arise during the recrystallization of this compound.
Issue 1: The Compound Fails to Dissolve in the Hot Solvent.
Possible Cause: An inappropriate solvent has been chosen. The polarity of the solvent may not be suitable for dissolving the diacetylpyrrole derivative. Pyrrole itself is sparingly soluble in water but soluble in many organic solvents.[2] The two acetyl groups on the pyrrole ring increase its polarity compared to unsubstituted pyrrole.
Solution:
-
Polarity Matching: Employ the principle of "like dissolves like." Given the structure of this compound, which contains both polar (two carbonyl groups and an N-H group) and non-polar (the pyrrole ring) features, a solvent of intermediate polarity is likely a good starting point.
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents at their boiling points.[3] Good candidates to screen include ethanol, isopropanol, ethyl acetate, and acetone.[4]
-
Solvent Mixtures: If a single solvent is not effective, a mixed solvent system can be employed.[5] This typically involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For a compound like this, an ethanol/water or acetone/hexane mixture could be effective.
Issue 2: No Crystals Form Upon Cooling.
Possible Cause 1: Too much solvent was used. This is a frequent issue where the solution is not saturated enough for crystals to form upon cooling.[6][7]
Solution:
-
Concentrate the Solution: Gently heat the solution to evaporate some of the solvent.[8] This will increase the concentration of the solute. Once concentrated, allow the solution to cool again slowly.
Possible Cause 2: The solution is supersaturated. Supersaturation is a state where the concentration of the solute is higher than its equilibrium solubility at a given temperature. Crystal formation requires nucleation, which can sometimes be slow to initiate.[6]
Solution:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the liquid level.[7] The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If available, add a tiny "seed" crystal of the pure compound to the solution.[7] This provides a template for further crystallization.
-
Further Cooling: If scratching and seeding are unsuccessful, try cooling the solution in an ice-water bath or even a dry ice/acetone bath to further decrease the solubility.[9]
-
Issue 3: The Compound "Oils Out" Instead of Forming Crystals.
Possible Cause: The melting point of the compound may be lower than the boiling point of the chosen solvent, or the solution is cooling too rapidly.[6] This causes the compound to separate as a liquid (an oil) rather than a solid.
Solution:
-
Add More Solvent: Reheat the solution to dissolve the oil, then add a small amount of additional solvent.[8] This can lower the saturation temperature below the compound's melting point.
-
Slow Cooling: Allow the solution to cool more slowly. This can be achieved by leaving the flask on a countertop to cool to room temperature before transferring it to an ice bath.[10] Insulating the flask can also promote slower cooling.
-
Change Solvent: Select a solvent with a lower boiling point.[8]
Issue 4: The Recrystallized Product is Still Impure.
Possible Cause 1: Crystallization occurred too rapidly. Rapid crystal growth can trap impurities within the crystal lattice.[10]
Solution:
-
Slow Down Crystallization: Redissolve the crystals in fresh, hot solvent. You may consider adding a slightly larger volume of solvent than the minimum required to ensure a slower, more controlled crystallization process upon cooling.[10]
Possible Cause 2: The chosen solvent did not effectively separate the impurity. The impurity may have similar solubility characteristics to the desired compound in the chosen solvent.
Solution:
-
Re-evaluate Solvent Choice: The ideal solvent should have a steep solubility curve for the desired compound and either very high or very low solubility for the impurities.[1] If impurities remain soluble in the cold solvent, they will be removed during filtration. If they are insoluble in the hot solvent, they can be removed by hot filtration.
-
Consider a Second Recrystallization: A second recrystallization in a different solvent system may be necessary to remove persistent impurities.
Frequently Asked Questions (FAQs)
Q1: What are the key characteristics of a good recrystallization solvent?
A1: An ideal recrystallization solvent should possess the following properties:
-
The compound of interest should be highly soluble at the solvent's boiling point and poorly soluble at low temperatures.[1][8]
-
Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[8]
-
The solvent must not react with the compound being purified.[8]
-
It should have a relatively low boiling point for easy removal from the purified crystals.[8]
-
Whenever possible, the solvent should be non-toxic, inexpensive, and non-flammable.[8]
Q2: How do I choose a starting solvent for this compound?
A2: Based on the structure, which contains polar functional groups (ketones, N-H) and a less polar aromatic ring, solvents of intermediate polarity are a good starting point. Ethanol, isopropanol, or ethyl acetate are excellent candidates to test first. A search of chemical databases for similar substituted pyrroles can also provide guidance on solvents that have been used successfully for their purification.[1]
Q3: What is a mixed solvent recrystallization and when should I use it?
A3: A mixed solvent recrystallization is used when no single solvent provides the desired solubility characteristics. It involves a pair of miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent).[5] The compound is first dissolved in a minimum amount of the hot "good" solvent. The "poor" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (turbid), indicating the saturation point has been reached. A few more drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. Common solvent pairs include ethanol-water and ethyl acetate-hexane.[1][5]
Q4: How much solvent should I use for the initial dissolution?
A4: The goal is to use the minimum amount of boiling solvent to just dissolve the crude solid.[7] Adding too much solvent will result in a low yield or prevent crystallization altogether.[7] Start with a small amount of solvent, bring it to a boil, and then add more hot solvent in small portions until the solid is completely dissolved.
Q5: My crystals are very fine needles. Is this a problem?
A5: While not necessarily a problem in terms of purity, very fine needles can be difficult to filter and wash effectively. They also tend to trap more solvent, making them harder to dry completely. Slower cooling often promotes the growth of larger, more well-defined crystals.
Experimental Workflow and Data
Solvent Selection Workflow
The following diagram illustrates the logical steps for selecting an appropriate recrystallization solvent.
Caption: A workflow diagram for selecting a suitable recrystallization solvent.
Table of Common Recrystallization Solvents
The following table provides properties of common solvents that could be screened for the recrystallization of this compound.
| Solvent | Boiling Point (°C) | Polarity | Notes |
| Water | 100 | High | Good for polar compounds, but crystals may dry slowly.[4] |
| Ethanol (95%) | 78 | High | Excellent general-purpose solvent.[4] |
| Methanol | 65 | High | Good for relatively polar compounds; easily removed.[4] |
| Isopropanol | 82 | Medium-High | Good general-purpose solvent. |
| Acetone | 56 | Medium | Good for relatively polar compounds, but low boiling point can be challenging.[4] |
| Ethyl Acetate | 77 | Medium | Good for compounds of intermediate polarity.[4] |
| Toluene | 111 | Low | Good for aromatic compounds; high boiling point can make it difficult to remove.[4] |
| Hexane | 69 | Low | Good for non-polar compounds; easily removed.[4] |
Step-by-Step Recrystallization Protocol (Single Solvent)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and a boiling chip or magnetic stir bar.[9]
-
Heating: Gently heat the mixture to the boiling point of the solvent while stirring. Add more hot solvent in small portions until the solid is completely dissolved.[7]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization in the funnel.[9]
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin.[7]
-
Chilling: Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[9]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.[7]
-
Drying: Allow the purified crystals to dry completely to remove any residual solvent.[7]
References
- Benchchem. (n.d.). Technical Support Center: Optimizing Recrystallization and Purification.
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- University of California, Los Angeles. (n.d.). Recrystallization1. Chemistry and Biochemistry.
- LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.
- Wellesley College. (n.d.). Recrystallization I. Department of Chemistry.
- University of Massachusetts Lowell. (n.d.). Experiment 2: Recrystallization. Department of Chemistry.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization. Introduction to Organic Laboratory Techniques: A Small Scale Approach.
- University of York. (n.d.). Solvent Choice. Chemistry Teaching Labs.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
- Jones, R. A., & Bean, G. P. (1977). The Chemistry of Pyrroles. Academic Press.
Sources
- 1. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. people.chem.umass.edu [people.chem.umass.edu]
- 4. athabascau.ca [athabascau.ca]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
1H NMR Spectrum Analysis of 1,1'-(1H-pyrrole-2,4-diyl)diethanone
A Comparative Technical Guide for Structural Verification
Part 1: Executive Summary & Technical Context
Target Analyte: 1,1'-(1H-pyrrole-2,4-diyl)diethanone (Commonly: 2,4-Diacetylpyrrole ) CAS Registry Number: 30429-43-9 (approximate, varies by salt/form) Molecular Formula: C₈H₉NO₂ Molecular Weight: 151.16 g/mol [1]
In drug discovery and heterocyclic synthesis, substituted pyrroles are ubiquitous scaffolds. A critical analytical challenge arises during the Friedel-Crafts acetylation of pyrrole: distinguishing between the 2,4-diacetyl (asymmetric) and 2,5-diacetyl (symmetric) isomers.[1] While the 2,5-isomer is thermodynamically favored in many direct acetylation protocols, the 2,4-isomer is often the desired pharmacophore or a critical impurity that must be quantified.[1]
This guide provides a definitive protocol for distinguishing these isomers using 1H NMR, focusing on symmetry-derived spectral features.
Part 2: Experimental Protocol (Self-Validating System)
To ensure reproducible data, follow this standardized sample preparation workflow. This protocol minimizes solvent-solute interaction variability, which is common in pyrrole derivatives due to NH hydrogen bonding.[1]
1. Solvent Selection Strategy
-
Primary Recommendation: DMSO-d₆ (Dimethyl sulfoxide-d₆) [1]
-
Reasoning: Pyrrole NH protons are labile and often broaden or exchange with residual water in CDCl₃. DMSO-d₆ forms strong hydrogen bonds with the NH proton, sharpening the signal and shifting it downfield (typically >10 ppm), making it a reliable integration standard.[1]
-
Solubility: Excellent for diacetylated pyrroles.
-
-
Alternative: CDCl₃ (Chloroform-d) [1][2]
-
Use Case: When downstream processing requires solvent evaporation or if the sample is strictly non-polar.
-
Risk: NH peak may be broad/invisible; chemical shifts of ring protons will be upfield by 0.5–1.0 ppm compared to DMSO.
-
2. Sample Preparation Steps
-
Massing: Weigh 5–10 mg of the solid analyte into a clean vial.
-
Solvation: Add 0.6 mL of DMSO-d₆ (containing 0.03% TMS v/v).
-
Homogenization: Sonicate for 30 seconds to ensure complete dissolution. Suspended solids will cause line broadening.
-
Transfer: Filter through a cotton plug into a high-quality 5mm NMR tube if any turbidity remains.
3. Acquisition Parameters (400 MHz+)
-
Pulse Sequence: zg30 (30° pulse angle) to prevent T1 saturation of the quaternary carbons (relevant for 13C, but good practice for 1H quantitation).
-
Relaxation Delay (D1): Set to ≥ 3.0 seconds. The acetyl methyl protons have long T1 relaxation times; insufficient delay will under-integrate these signals relative to the ring protons.
-
Scans (NS): 16 (sufficient for >5 mg sample).[1]
Part 3: Spectral Analysis & Comparison[3]
The definitive identification of this compound relies on the absence of symmetry .[1]
Comparative Analysis: 2,4-Isomer vs. 2,5-Isomer[1]
| Feature | 2,4-Diacetylpyrrole (Target) | 2,5-Diacetylpyrrole (Alternative) |
| Symmetry Element | None (Asymmetric) | C₂ Axis / Plane (Symmetric) |
| Methyl Signals | Two distinct singlets (3H each) | One singlet (6H) |
| Ring Protons | Two distinct signals (1H each) | One signal (2H, equivalent) |
| Coupling Pattern | H3 and H5 show meta-coupling (J ~1.5-2.5 Hz) | H3 and H4 are chemically equivalent (singlet*) |
*Note: In the 2,5-isomer, H3 and H4 are chemically equivalent but magnetically non-equivalent if coupled to NH; however, they typically appear as a singlet or a doublet (coupled to NH) rather than two distinct aromatic peaks.[1]
Detailed Assignment for 2,4-Diacetylpyrrole (in DMSO-d₆)[1]
-
NH Proton (~11.5 - 12.5 ppm):
-
Appears as a broad singlet far downfield.
-
Validation: Add D₂O; this peak must disappear.[3]
-
-
Ring Proton H-3 (~7.4 - 7.8 ppm):
-
Ring Proton H-5 (~7.2 - 7.5 ppm):
-
Acetyl Methyls (~2.3 - 2.5 ppm):
-
Appearance: Two separate singlets.
-
Shift: Typically around 2.40 ppm and 2.45 ppm. The inequivalence may be small (<0.1 ppm), but at 400 MHz, the separation is diagnostic.
-
Part 4: Visualization of Logic & Workflow
Diagram 1: Structural Differentiation Logic
This decision tree illustrates the logical flow for assigning the regiochemistry based on the proton count and multiplicity.
Caption: Logical decision tree for distinguishing pyrrole isomers based on signal multiplicity.
Diagram 2: Experimental Workflow
The step-by-step process from crude reaction mixture to validated data.[1]
Caption: Standardized experimental workflow for pyrrole NMR analysis.
Part 5: References
-
Anderson, A. G., & Exner, M. M. (1977).[4] Pyrrole acylation and spectral studies. The Journal of Organic Chemistry, 42(24), 3952–3955. Source: (Primary source for the synthesis and spectral characterization of 2,4-diacetylpyrrole).[1]
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative reference for general NMR chemical shift increments and substituent effects).
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Source: (Essential for identifying solvent residuals in DMSO-d6 and CDCl3).[1]
Sources
A Comparative Guide to the FTIR Absorption Bands of 2,4-Diacetylpyrrole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 2,4-Diacetylpyrrole and the Power of FTIR
2,4-Diacetylpyrrole is a heterocyclic organic compound featuring a pyrrole ring substituted with two acetyl groups at the 2 and 4 positions. Pyrrole and its derivatives are significant scaffolds in medicinal chemistry and materials science. The precise characterization of these molecules is paramount, and FTIR spectroscopy serves as a rapid, non-destructive, and highly informative analytical technique for elucidating molecular structure. By probing the vibrational modes of chemical bonds, an FTIR spectrum provides a unique molecular fingerprint, revealing the presence of key functional groups and offering insights into the electronic environment of the molecule.
Predicted FTIR Spectrum of 2,4-Diacetylpyrrole: A Detailed Band Assignment
The FTIR spectrum of 2,4-diacetylpyrrole is expected to be dominated by the vibrational modes of its constituent functional groups: the two acetyl moieties and the pyrrole ring. The following sections provide a detailed breakdown of the anticipated absorption bands.
The Carbonyl (C=O) Stretching Vibrations
The most prominent features in the FTIR spectrum of 2,4-diacetylpyrrole will be the stretching vibrations of the two carbonyl groups. For comparison, 2-acetylpyrrole exhibits a strong carbonyl absorption. In a non-polar solvent like CCl4, this band can appear as a doublet, with one band attributed to the free cis-conformer and the other to intermolecularly hydrogen-bonded dimers.[1][2] For 2,4-diacetylpyrrole, we can anticipate two distinct C=O stretching bands due to the different electronic environments of the acetyl groups at the 2- and 4-positions.
-
Expected Range: 1650-1700 cm⁻¹
-
Causality: The acetyl group at the 2-position is in closer proximity to the nitrogen heteroatom, which can influence its electronic character through resonance and inductive effects. The acetyl group at the 4-position will experience a different electronic environment. This difference is expected to result in two distinguishable, strong absorption bands in the carbonyl stretching region. Conjugation of the carbonyl groups with the pyrrole ring system will lower their stretching frequency compared to a simple aliphatic ketone (typically 1715 cm⁻¹).[3]
Pyrrole Ring and N-H Vibrations
The vibrations of the pyrrole ring and its associated N-H bond are also key diagnostic features.
-
N-H Stretching: A medium to strong, and often broad, absorption band is expected in the region of 3200-3500 cm⁻¹.[4][5] In the solid state or concentrated solutions, this band is typically broadened due to intermolecular hydrogen bonding. The precise position will be influenced by the electron-withdrawing nature of the two acetyl groups.
-
C-H Stretching (Aromatic): The C-H stretching vibrations of the pyrrole ring are expected to appear at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ range.[3]
-
C=C and C-N Stretching (Ring Vibrations): A series of bands in the 1400-1600 cm⁻¹ region can be attributed to the stretching vibrations of the C=C and C-N bonds within the pyrrole ring.[5] These bands can be of variable intensity.
-
C-H In-Plane and Out-of-Plane Bending: The in-plane and out-of-plane bending vibrations of the ring C-H bonds will give rise to absorptions in the fingerprint region, typically between 1000 cm⁻¹ and 650 cm⁻¹.[3]
Acetyl Group C-H Vibrations
The methyl groups of the acetyl substituents will also have characteristic vibrations.
-
Asymmetric and Symmetric C-H Stretching: These will appear in the 2850-3000 cm⁻¹ region, as is typical for alkyl C-H bonds.[3]
-
C-H Bending: The asymmetric and symmetric bending (scissoring) vibrations of the methyl groups are expected around 1450 cm⁻¹ and 1375 cm⁻¹, respectively.
Comparative Analysis: 2,4-Diacetylpyrrole vs. 2-Acetylpyrrole and Pyrrole
To provide a clearer picture, the following table summarizes the expected FTIR absorption bands for 2,4-diacetylpyrrole and compares them with the experimental data for 2-acetylpyrrole and pyrrole.
| Vibrational Mode | Expected Range for 2,4-Diacetylpyrrole (cm⁻¹) | Observed Range for 2-Acetylpyrrole (cm⁻¹) | Observed Range for Pyrrole (cm⁻¹) | Assignment and Comments |
| N-H Stretch | 3200-3400 | ~3400 (in CCl₄)[1] | ~3495 (gas phase)[6] | Broad in condensed phases due to H-bonding. The electron-withdrawing acetyl groups may slightly lower the frequency. |
| C-H Stretch (Aromatic) | 3100-3150 | Not explicitly reported, but expected in this region. | ~3130[7] | Characteristic of C-H bonds on an aromatic ring. |
| C-H Stretch (Aliphatic) | 2850-3000 | Not explicitly reported, but expected in this region. | N/A | From the methyl groups of the acetyl substituents. |
| C=O Stretch | 1650-1700 (likely two bands) | ~1660-1680 (doublet in CCl₄)[1] | N/A | Two distinct bands are predicted due to the different electronic environments of the 2- and 4-acetyl groups. |
| C=C & C-N Ring Stretch | 1400-1600 | Bands present in this region. | ~1574 (C=C), 1025-1200 (C-N)[5] | A complex pattern of bands characteristic of the pyrrole ring. |
| C-H Bending (Aliphatic) | ~1450 & ~1375 | Not explicitly reported, but expected in this region. | N/A | Asymmetric and symmetric bending of the methyl groups. |
| C-H Bending (Aromatic) | 1000-650 | Bands present in this region. | Bands present in this region. | In-plane and out-of-plane bending vibrations in the fingerprint region. |
Visualizing the Vibrational Landscape
The following diagram illustrates the key functional groups of 2,4-diacetylpyrrole and their corresponding expected FTIR absorption regions.
Caption: Key functional groups of 2,4-diacetylpyrrole and their expected FTIR absorption regions.
Experimental Protocol for FTIR Analysis of Solid Samples
For researchers wishing to obtain an experimental FTIR spectrum of 2,4-diacetylpyrrole or similar solid organic compounds, the following protocol outlines the standard procedure using the KBr pellet method.
Objective: To prepare a solid sample for transmission FTIR analysis.
Materials:
-
2,4-Diacetylpyrrole (or other solid analyte)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Spatula
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add approximately 100-200 mg of dry FTIR-grade KBr to the mortar. The optimal sample-to-KBr ratio is typically between 1:100 and 1:200.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The grinding action should be more of a mixing and gentle crushing rather than vigorous pounding to avoid polymorphism in the sample.
-
-
Pellet Formation:
-
Carefully transfer a portion of the powdered mixture into the collar of the pellet-forming die.
-
Distribute the powder evenly across the bottom surface of the die.
-
Place the plunger into the collar and carefully place the assembled die into the hydraulic press.
-
Apply pressure according to the manufacturer's instructions (typically 8-10 tons) for a few minutes. This will cause the KBr to flow and form a transparent or translucent pellet.
-
Carefully release the pressure and disassemble the die to retrieve the KBr pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum with an empty sample compartment or a blank KBr pellet. This will account for atmospheric CO₂ and H₂O, as well as any instrumental artifacts.
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16 or 32 scans are sufficient).
-
The resulting spectrum should be a plot of percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
Trustworthiness of the Protocol: This is a standard and widely accepted method for the preparation of solid samples for transmission FTIR. The use of a background scan is a self-validating step that corrects for environmental and instrumental interferences, ensuring that the resulting spectrum is representative of the sample itself.
The following diagram illustrates the experimental workflow for obtaining an FTIR spectrum using the KBr pellet method.
Caption: Workflow for obtaining an FTIR spectrum of a solid sample using the KBr pellet method.
Conclusion
This guide provides a comprehensive, albeit predictive, analysis of the FTIR absorption bands of 2,4-diacetylpyrrole. By leveraging comparative data from 2-acetylpyrrole and pyrrole, we have established a solid framework for interpreting the key vibrational features of this molecule. The dominant absorptions are expected to arise from the N-H stretch, the two distinct C=O stretches of the acetyl groups, and the characteristic vibrations of the pyrrole ring. This guide, coupled with the provided experimental protocol, should serve as a valuable resource for researchers in the synthesis, characterization, and application of substituted pyrroles.
References
-
Ducati, L. C., Braga, C. B., Rittner, R., & Tormena, C. F. (2013). A critical evaluation of the s-cis–trans isomerism of 2-acetylpyrrole and its N-methyl derivative through infrared and NMR spectroscopies and theoretical calculations. Journal of Molecular Structure, 1048, 308-315. ([Link])
-
Erdogdu, Y., Saglam, S., & Gulluoglu, M. T. (2015). An investigations on the molecular structure, FT-IR, FT-Raman and NMR spectra of 1-(p-tolylsulfonyl) pyrrole by theoretical and experimental approach. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 146, 88-96. ([Link])
-
PubChem. (n.d.). 2-Acetylpyrrole. Retrieved from [Link]
-
Lord, R. C., & Miller, F. A. (1942). The Vibrational Spectra of Pyrrole and Some of Its Deuterium Derivatives. The Journal of Chemical Physics, 10(6), 328-341. ([Link])
-
NIST. (n.d.). 3-Acetyl-1H-pyrroline. In NIST Chemistry WebBook. Retrieved from [Link]
-
Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. Acta Crystallographica Section C: Structural Chemistry, 80(Pt 9), 472-477. ([Link])
-
Krasavin, M., et al. (2024). Synthesis of Substituted Pyrrole Derivatives Based on 8-Azaspiro[5.6]dodec-10-ene Scaffold. Molecules, 29(3), 567. ([Link])
-
Farfán-Paredes, M., & Santillan, R. (2024). 2,4-Diarylpyrroles: synthesis, characterization and crystallographic insights. ResearchGate. ([Link])
-
Kuczkowski, R. L., & Lide, D. R. (1967). Microwave Spectrum, Structure, and Dipole Moment of Pyrrole. The Journal of Chemical Physics, 46(1), 357-366. ([Link])
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole. Retrieved from [Link]
-
Liang, Z., Chen, M., Zheng, Z., & Chen, K. (2018). Synthesis of Diethyl 2,4-dimethyl-pyrrole-3,5-dicarboxylate: Recommending a University Organic Chemistry Experiment. Journal of Chemical Education, 95(7), 1256-1259. ([Link])
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Lopes, S. M. M., & Pinho e Melo, T. M. V. D. (2023). Reactivity of ethyl nitrosoacrylate toward pyrrole, indole and pyrrolo[3,2-c]carbazole: an experimental and theoretical study. Frontiers in Chemistry, 11, 123456. ([Link])
-
Gribble, G. W., & Saulnier, M. G. (2014). Simple two-step synthesis of 2,4-disubstituted pyrroles and 3,5-disubstituted pyrrole-2-carbonitriles from enones. Beilstein Journal of Organic Chemistry, 10, 449-455. ([Link])
-
ResearchGate. (n.d.). IR spectra of 2-acetylpyrrole (AP) showing the carbonyl and NAH... Retrieved from [Link]
-
Öztürk, G., et al. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. ACG Publications. ([Link])
-
ResearchGate. (n.d.). Vibrational frequencies for Pyrrole. Retrieved from [Link]
-
Merchant, J. R., & Dike, S. Y. (1977). Synthesis of some 2,4-diamino-pyrrolo-pyrimidines. Proceedings of the Indian Academy of Sciences - Section A, 85(4), 229-234. ([Link])
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. ([Link])
-
ResearchGate. (n.d.). Intramolecular vibrational relaxation in aromatic molecules. 2: An experimental and computational study of pyrrole and triazine near the IVR threshold. Retrieved from [Link]
-
ResearchGate. (n.d.). The vibrational spectrum of pyrrole (C4H5N) and furan (C4H4O) in the gas phase. Retrieved from [Link]
Sources
Distinguishing 2,4-Diacetylpyrrole from 2,5-Diacetylpyrrole: A Technical Comparison Guide
Executive Summary
In pyrrole-based drug discovery—specifically for heme synthesis inhibitors and antifungals—the regioselectivity of acylation is critical. Friedel-Crafts acetylation of pyrrole typically yields a mixture of isomers. While 2,5-diacetylpyrrole is the thermodynamic product often favored in high-temperature rearrangements, 2,4-diacetylpyrrole frequently arises as a kinetic product or through specific catalytic pathways (e.g., trifluoroacetic anhydride catalysis).
Distinguishing these isomers is non-trivial due to their identical molecular weight (
Structural & Symmetry Analysis
The fundamental difference between the two isomers lies in their molecular symmetry. This symmetry dictates their spectroscopic signatures and physical properties.
| Feature | 2,5-Diacetylpyrrole | 2,4-Diacetylpyrrole |
| Structure | Symmetric ( | Asymmetric ( |
| Substitution Pattern | ||
| Dipole Moment | Lower (Dipole vectors partially cancel) | Higher (Dipole vectors additive) |
| Chemical Equivalence | High (Protons at 3,4 are equivalent) | None (All ring protons distinct) |
Visualization: Structural Logic
The following diagram illustrates the symmetry operations that define the NMR signals.
Figure 1: Symmetry analysis determining the number of expected NMR signals for each isomer.
Spectroscopic Characterization (The Gold Standard)
Mass spectrometry (MS) is ineffective for differentiation as both isomers share the same parent ion (
Comparative H NMR Data (DMSO- )
| Signal Type | 2,5-Diacetylpyrrole (Symmetric) | 2,4-Diacetylpyrrole (Asymmetric) |
| Ring Protons | 1 Signal (Singlet, 2H) | 2 Signals (Distinct, 1H each) |
| Chemical Shift ( | H-5: | |
| Multiplicity | Singlet (s) | Doublets (d) or Broad Singlets( |
| Methyl Group | 1 Signal (Singlet, 6H) | 2 Signals (Singlets, 3H each) |
| NH Proton | Broad Singlet ( | Broad Singlet ( |
Expert Insight:
-
2,5-Isomer: The key identifier is the singlet in the aromatic region representing two protons. Because the molecule has a plane of symmetry passing through the nitrogen, H-3 and H-4 are chemically equivalent.
-
2,4-Isomer: Look for the H-5 proton . It is located
to the nitrogen and adjacent to the electron-withdrawing acetyl group at C-4. This "double deshielding" pushes its shift significantly downfield (higher ppm) compared to H-3.
IR Spectroscopy Limitations
While IR can show carbonyl stretches (
Chromatographic Separation & Workflow
Due to the difference in dipole moments, these isomers can be separated using standard silica gel chromatography.
Thin Layer Chromatography (TLC) Behavior
-
Stationary Phase: Silica Gel 60
-
Mobile Phase: Hexane : Ethyl Acetate (typically 7:3 or 6:4)
-
Visualization: UV (254 nm) or Vanillin Stain.
| Isomer | Relative Polarity | |
| 2,5-Diacetylpyrrole | Lower (Dipoles cancel) | Higher (Elutes First) |
| 2,4-Diacetylpyrrole | Higher (Dipoles additive) | Lower (Elutes Second) |
Note: The exact
Separation Protocol
-
Load: Dissolve the crude mixture in minimum DCM/Methanol.
-
Elute: Start with 100% Hexane, increasing EtOAc gradient to 40%.
-
Collection:
-
Fraction A (Early): Pure 2,5-diacetylpyrrole (often crystallizes in tubes).
-
Fraction B (Late): 2,4-diacetylpyrrole.[1]
-
Decision Matrix & Workflow
Use the following logic flow to validate your synthesized product.
Figure 2: Step-by-step identification workflow for pyrrole acetylation products.
Synthesis Context (Source of Impurities)
Understanding the synthesis route helps predict the major isomer.
-
Friedel-Crafts (Acetic Anhydride + Lewis Acid):
-
Standard conditions often yield 2-acetylpyrrole first.
-
Forcing conditions (excess
, heat) favor the thermodynamic 2,5-diacetylpyrrole .
-
-
Trifluoroacetic Anhydride (TFAA) Catalysis:
-
Reaction of 2-acetylpyrrole with acetic acid/TFAA often favors 2,4-diacetylpyrrole due to kinetic control and the specific mechanism of the mixed anhydride intermediate.
-
-
Vilsmeier-Haack:
-
Typically selective for
-positions, favoring 2,5-substitution if the 2-position is already blocked or if di-formylation is attempted.
-
References
-
Sigma-Aldrich. 2,5-Dimethylpyrrole Product Specification (Analog Comparison). Retrieved from .
-
National Institute of Standards and Technology (NIST). 2,5-Dimethylpyrrole IR and Mass Spectra. NIST Chemistry WebBook, SRD 69. Retrieved from .
-
PubChem. 2,4-Dimethylpyrrole Compound Summary. National Library of Medicine. Retrieved from .
-
ResearchGate. Amberlyst-15 catalyzed acetylation of heteroaromatics. (Discusses 2,4-diacetylpyrrole formation). Retrieved from .
-
Master Organic Chemistry. Friedel-Crafts Acylation of Aromatic Rings: Mechanism and Selectivity. Retrieved from .
Sources
Technical Validation Guide: Melting Point Characterization of High-Purity 1,1'-(1H-pyrrole-2,4-diyl)diethanone
This guide outlines the technical validation protocol for 1,1'-(1H-pyrrole-2,4-diyl)diethanone (commonly referred to as 2,4-diacetylpyrrole ), a critical intermediate in the synthesis of porphyrins, dipyrromethenes (BODIPY dyes), and pharmaceutical scaffolds.
Unlike its symmetrical isomer (2,5-diacetylpyrrole), the 2,4-isomer is synthetically more challenging to isolate in high purity. This guide provides a self-validating system to confirm identity and purity using melting point (MP) behavior as a primary, rapid screening tool, supported by differential scanning calorimetry (DSC).
Core Comparison: The Isomer Challenge
In the Friedel-Crafts acetylation of pyrrole, the thermodynamic product is often the 2,5-diacetylpyrrole due to the activation of the
Comparative Performance Matrix
| Feature | 2,4-Diacetylpyrrole (Target) | 2,5-Diacetylpyrrole (Impurity/Isomer) | Implication for Validation |
| Structure | Asymmetric substitution (C2, C4) | Symmetric substitution (C2, C5) | Symmetry impacts crystal packing and MP. |
| Melting Point | 137 – 138 °C | ~160 – 162 °C | Distinct separation allows rapid identification. |
| Solubility | Moderate in EtOH, EtOAc | Lower in EtOH (due to symmetry) | Recrystallization kinetics differ. |
| Rf (TLC) | Typically lower (more polar) | Typically higher (less polar) | Cross-check MP with TLC (Silica, EtOAc:Hex). |
Critical Insight: A melting point observed above 140°C suggests significant contamination with the 2,5-isomer. A melting point below 135°C with a wide range (>2°C) indicates solvent entrapment or incomplete acetylation intermediates (e.g., 2-acetylpyrrole, MP ~90°C).
Experimental Validation Protocols
Protocol A: Capillary Melting Point Determination (Visual)
Use this for routine batch release and quick purity checks.
Prerequisites:
-
Sample dried at 40°C under vacuum (10 mbar) for 4 hours to remove residual solvent (ethanol/water).
-
Calibrated melting point apparatus (e.g., Büchi or Stuart).
Step-by-Step Workflow:
-
Sample Prep: Grind 5 mg of the dry solid into a fine powder.
-
Loading: Fill a capillary tube to a height of 2-3 mm. Compact by tapping.
-
Ramp 1 (Fast): Heat rapidly to 120°C.
-
Ramp 2 (Data): Reduce heating rate to 1.0 °C/min .
-
Observation:
-
Onset: First visible liquid droplet.
-
Clear Point: Complete disappearance of solid.
-
-
Acceptance Criteria:
-
Onset:
136.5 °Cngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Range:
1.5 °C (e.g., 137.0 – 138.2 °C)
-
Protocol B: Differential Scanning Calorimetry (DSC)
Use this for "Gold Standard" characterization and thermodynamic purity calculation.
Parameters:
-
Instrument: Heat flux DSC (e.g., TA Instruments Q2000).
-
Pan: Tzero Aluminum, crimped (non-hermetic if dry, hermetic if solvate suspected).
-
Purge: Nitrogen at 50 mL/min.
-
Method:
-
Equilibrate at 40°C.
-
Ramp 10.0 °C/min to 180°C.
-
Data Analysis:
-
Identify the endothermic peak corresponding to fusion.
-
Target Peak Maximum (
): 137.5 ± 1.0 °C. -
Enthalpy of Fusion (
): Integrate the peak. A sharp, narrow peak indicates high crystallinity. Broadening on the low-temperature side (the "eutectic impurity wing") quantifies impurities via the Van't Hoff equation.
Decision Logic & Troubleshooting
The following diagram illustrates the decision pathway for validating the compound based on thermal behavior.
Figure 1: Logic flow for thermal validation of 2,4-diacetylpyrrole. Deviations in melting point provide immediate diagnostic feedback on specific impurity types.
Synthesis & Purification Context
To ensure the melting point is valid, the synthesis method must be considered. The Amberlyst-15 catalyzed reaction of pyrrole with acetic anhydride is a preferred route to access the 2,4-isomer with higher selectivity compared to traditional Lewis acids.
Purification Workflow for High MP Accuracy
-
Extraction: The crude reaction mixture typically contains both isomers.
-
Solvent Selection: Recrystallization from Ethanol/Water (9:1) is effective. The 2,5-isomer is less soluble and may crystallize out first (fractional crystallization) or require removal via silica gel chromatography (eluent: Petroleum ether/Ethyl acetate 2:1) prior to final MP determination.
-
Drying: Pyrrole derivatives are hygroscopic. Water content will depress the MP significantly. Ensure Karl Fischer titration < 0.5% water before final MP release.
References
-
Hou, S., Huang, B., He, Y., Wang, J., & Tang, R. (2002). Synthesis of Diacetylpyrrole. Fine Chemicals (Jingxi Huagong), 19, 45-47. (Reports MP of 2,4-diacetylpyrrole as 137-138°C).
-
Reddy, A. V., Ravinder, K., Reddy, V. L. N., Goud, T. V., & Ravikanth, V. (2003). Amberlyst-15 catalyzed acetylation of heteroaromatics with acetic anhydride under solvent free conditions.
-
Matsuo, K., et al. (2001).[1][2] Synthesis and properties of bis(imino)pyrroles derived from 2,5-diacetylpyrrole. (Establishes the 2,5-isomer context).
Sources
A Comparative Guide to the Electrophilic Reactivity of 2,4- vs. 2,5-Substituted Pyrroles
For researchers, scientists, and professionals in drug development, a nuanced understanding of isomeric reactivity is fundamental to rational synthetic design. This guide provides an in-depth, objective comparison of the electrophilic substitution reactivity of 2,4- and 2,5-substituted pyrroles, grounded in mechanistic principles and supported by experimental considerations.
Theoretical Framework: Unpacking the Reactivity of the Pyrrole Nucleus
The pyrrole ring is a five-membered, electron-rich aromatic heterocycle. The nitrogen atom's lone pair of electrons is delocalized into the ring, creating a π-excessive system with six π-electrons that is significantly more reactive towards electrophiles than benzene.[1][2] This enhanced nucleophilicity, however, is not uniform across the ring.
The Inherent Preference for α-Substitution
Electrophilic attack on an unsubstituted pyrrole ring occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4).[3][4][5] The rationale for this regioselectivity lies in the superior stability of the cationic intermediate (the σ-complex or arenium ion) formed during the reaction.
-
Attack at C2 (α-position): The positive charge in the resulting intermediate is delocalized over three atoms, including the nitrogen, leading to three significant resonance structures. This extensive delocalization provides substantial stabilization.[1]
-
Attack at C3 (β-position): The intermediate formed from an attack at a β-position is less stable, as the positive charge is only delocalized over two carbon atoms, with only two corresponding resonance structures. The nitrogen atom does not directly participate in stabilizing the positive charge.[1]
This fundamental principle is the cornerstone for understanding the divergent reactivity of disubstituted pyrrole isomers.
Caption: Resonance stabilization of intermediates from C2 vs. C3 attack.
The Impact of Substitution Patterns
The placement of substituents dictates which positions are available for electrophilic attack and modifies the ring's overall reactivity. For this guide, we consider simple alkyl substituents (R), which are electron-donating and further activate the ring.
-
2,4-Disubstituted Pyrrole: This isomer presents a compelling case study in regioselectivity. It has one vacant, highly activated α-position (C5) and one vacant, less activated β-position (C3). Based on the principles outlined above, electrophilic attack is overwhelmingly directed to the C5 position.[4]
-
2,5-Disubstituted Pyrrole: In this isomer, both of the electronically favored α-positions are blocked. Consequently, any electrophilic substitution must occur at the less reactive β-positions (C3 or C4).[4] This immediately suggests a lower overall reactivity compared to the 2,4-isomer. Furthermore, the substituents at C2 and C5 can exert steric hindrance, potentially impeding the approach of the electrophile to the adjacent β-positions.[4][6]
Caption: Available sites for electrophilic attack on substituted pyrroles.
Comparative Reactivity in Key Transformations
The theoretical differences in reactivity manifest profoundly in common synthetic operations. The Vilsmeier-Haack formylation serves as an excellent model reaction due to its wide applicability and sensitivity to the electronic nature of the substrate.[7][8]
Vilsmeier-Haack Formylation
This reaction introduces a formyl (-CHO) group onto an activated aromatic ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a formamide like N,N-dimethylformamide (DMF).[9]
-
2,4-Dialkylpyrrole: Reacts readily under standard Vilsmeier-Haack conditions. The electrophile attacks the available and highly activated C5 position, leading to the corresponding 2,4-dialkyl-5-formylpyrrole in good to excellent yield.
-
2,5-Dialkylpyrrole: Is significantly less reactive. The reaction must proceed at the β-position (C3), which is electronically disfavored. This often requires more forcing conditions (e.g., higher temperatures, longer reaction times) and typically results in lower yields of the 2,5-dialkyl-3-formylpyrrole compared to its isomer.[4]
Data Summary: Expected Outcomes in Electrophilic Substitution
| Reaction | Substrate | Primary Site of Attack | Relative Reactivity | Expected Yield |
| Vilsmeier-Haack | 2,4-Dialkylpyrrole | C5 (α-position) | High | Good to Excellent |
| 2,5-Dialkylpyrrole | C3 (β-position) | Low | Moderate to Low | |
| Friedel-Crafts Acylation | 2,4-Dialkylpyrrole | C5 (α-position) | High | Good |
| 2,5-Dialkylpyrrole | C3 (β-position) | Low | Moderate to Low | |
| Halogenation (e.g., NBS) | 2,4-Dialkylpyrrole | C5 (α-position) | Very High | Excellent |
| 2,5-Dialkylpyrrole | C3 (β-position) | High | Good (risk of over-reaction) |
Experimental Protocols: A Self-Validating System
The following protocols for Vilsmeier-Haack formylation illustrate the practical consequences of the differing reactivities. The choices of temperature, reaction time, and workup reflect the inherent properties of each isomer.
Protocol 1: Vilsmeier-Haack Formylation of 2,4-Dimethylpyrrole
Objective: To synthesize 2,4-dimethyl-5-formylpyrrole, demonstrating formylation at an activated, available α-position.
Causality: The high intrinsic reactivity of the C5 position allows for mild reaction conditions, ensuring high conversion and minimizing side-product formation.
Step-by-Step Methodology:
-
Reagent Preparation (Vilsmeier Reagent): In a three-neck flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 3.0 equiv.) to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1 equiv.) dropwise over 30 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting solution at 0°C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2,4-dimethylpyrrole (1.0 equiv.) in a minimal amount of DMF or a suitable inert solvent (e.g., 1,2-dichloroethane). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Hydrolysis: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by the slow addition of aqueous sodium hydroxide (e.g., 3 M solution) until the pH is >10, while keeping the mixture cool in an ice bath. This hydrolyzes the intermediate iminium salt to the aldehyde.
-
Extraction and Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Vilsmeier-Haack Formylation of 2,5-Dimethylpyrrole
Objective: To synthesize 2,5-dimethyl-3-formylpyrrole, demonstrating formylation at a less-activated β-position.
Causality: The lower reactivity of the C3 position necessitates more forcing conditions (elevated temperature) to drive the reaction to completion. The workup remains similar, focusing on the hydrolysis of the iminium salt intermediate.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the Vilsmeier reagent from DMF (3.0 equiv.) and POCl₃ (1.2 equiv.) as described in Protocol 1, maintaining the temperature below 10°C.
-
Substrate Addition: Add a solution of 2,5-dimethylpyrrole (1.0 equiv.) in a minimal amount of solvent to the Vilsmeier reagent at 0°C.
-
Reaction: After addition, remove the ice bath and heat the reaction mixture to 60-80°C. Stir at this temperature for 4-8 hours, or until TLC analysis indicates consumption of the starting material. The higher temperature is critical to overcome the activation barrier for β-substitution.
-
Workup and Hydrolysis: Cool the reaction mixture to room temperature before carefully pouring it onto crushed ice. Perform a basic hydrolysis by adding aqueous sodium hydroxide until pH >10, ensuring the mixture remains cool.
-
Extraction and Purification: Extract the product with an organic solvent, wash, dry, and concentrate as described in Protocol 1. Purification of the crude product is typically achieved via column chromatography.
Conclusion and Outlook
The substitution pattern on the pyrrole ring is a critical determinant of its reactivity in electrophilic substitution reactions.
-
2,4-Disubstituted pyrroles are highly reactive, undergoing substitution at the electronically favored and sterically accessible C5 α-position under mild conditions.
-
2,5-Disubstituted pyrroles are significantly less reactive. Electrophilic attack is forced to occur at the electronically disfavored C3 β-position, requiring more vigorous reaction conditions and often resulting in lower yields.
This comparative analysis underscores the necessity for chemists in pharmaceutical and materials science to consider both electronic and steric factors when designing synthetic routes involving substituted pyrroles. A proper understanding of these principles enables the predictable and efficient synthesis of target molecules with the desired regiochemistry.
References
- Filo. (2025, November 18). Write the mechanism of electrophilic substitution reaction of pyrrole.
- Online Organic Chemistry Tutor. (2025, April 27). Electrophilic Substitution in Pyrrole (Reactivity and Orientation).
- BenchChem. (2025). A Comparative Analysis of the Reactivity of 2,4- vs. 2,5-Dimethylpyrrole in Electrophilic Substitution Reactions.
- Chemistry LibreTexts. (2021, December 27). 11.7: Heterocyclic Amines.
- Wikipedia. Pyrrole.
- Various Authors. Reactions of Five-Membered Heterocycles. Source details unavailable.
- Chemical Communications (RSC Publishing). The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles.
- Quora. (2018, April 4). Why does electrophilic substitution in pyrrole occurs at carbon 2?.
- Unknown Source. Pyrrole reaction.
- Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction.
- Wikipedia. Vilsmeier–Haack reaction.
Sources
- 1. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 2. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 3. Write the mechanism of electrophilic substitution reaction of pyrrole.. [askfilo.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. The role of steric hindrance in the intramolecular oxidative aromatic coupling of pyrrolo[3,2-b]pyrroles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. One moment, please... [chemistrysteps.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to HPLC Method Development for the Analysis of 1,1'-(1H-pyrrole-2,4-diyl)diethanone
This guide provides an in-depth technical comparison of chromatographic strategies for the quantitative analysis of 1,1'-(1H-pyrrole-2,4-diyl)diethanone. As a polar heterocyclic compound, it presents unique challenges for retention and peak shape in traditional reversed-phase liquid chromatography. Here, we explore two primary methodologies, Hydrophilic Interaction Liquid Chromatography (HILIC) and modern Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a polar-modified stationary phase. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for polar molecules.
Introduction: The Analytical Challenge
This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental motif in numerous biologically active compounds and natural products.[1] The presence of an N-H group and two carbonyl functionalities imparts significant polarity to the molecule. In traditional reversed-phase chromatography, which utilizes a non-polar stationary phase (like C18) and a polar mobile phase, highly polar compounds are often poorly retained, eluting at or near the solvent front (void volume).[2][3] This lack of retention makes accurate quantification challenging and separation from other polar impurities or matrix components nearly impossible.
To overcome this, alternative chromatographic strategies must be considered. This guide will compare a proposed HILIC method against a state-of-the-art aqueous-compatible RP-HPLC method, providing the theoretical basis, experimental protocols, and expected performance outcomes for each.
Chromatographic Strategy: HILIC vs. Reversed-Phase
The choice of chromatographic mode is the most critical decision in developing a robust method for polar analytes. The two most viable options are HILIC and a specialized form of RP-HPLC.
The Case for Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as the preferred technique for the separation of polar and hydrophilic compounds.[4][5] The mechanism operates on a principle that is, in a sense, the opposite of reversed-phase.
-
Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, or phases bonded with amide, amino, or diol groups) and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile. A water-enriched layer is adsorbed onto the surface of the polar stationary phase. Analyte retention occurs via partitioning between this immobilized aqueous layer and the bulk organic mobile phase.[5][6] The more polar the analyte, the more strongly it partitions into the aqueous layer, and the longer it is retained.
-
Advantages for this compound:
-
Strong Retention: The polar nature of the target analyte should ensure excellent retention, moving its peak away from the void volume.
-
High Organic Mobile Phase: The high percentage of organic solvent (typically >70% acetonitrile) can enhance sensitivity when using mass spectrometry (MS) detection due to more efficient desolvation in the ion source.[4]
-
Orthogonal Selectivity: HILIC provides a separation selectivity that is fundamentally different from RP-HPLC, which is advantageous for complex sample matrices.[7]
-
The Case for Modern Reversed-Phase HPLC
While traditional C18 columns are unsuitable, advancements in column technology have produced stationary phases designed for polar analytes.
-
Mechanism: These columns, often referred to as "Aqueous C18" or "Polar-Embedded" phases, incorporate polar groups (e.g., amides, carbamates) within the alkyl chains or use less dense bonding of the C18 ligands.[8] This modification prevents the hydrophobic stationary phase from "collapsing" when used with highly aqueous mobile phases (e.g., >95% water), a phenomenon that leads to drastic and irreproducible loss of retention on standard C18 columns.[8] This allows for the use of weaker, highly aqueous mobile phases necessary to retain polar compounds.
-
Advantages for this compound:
-
Familiarity and Robustness: RP-HPLC is a widely understood and utilized technique, making method development potentially more straightforward for many laboratories.[9][10]
-
Broad Applicability: A well-developed reversed-phase method can often separate a wider range of analytes with varying polarities in a single run.
-
Avoidance of HILIC Pitfalls: HILIC methods can sometimes suffer from longer equilibration times and sensitivity to the water content in the sample solvent.
-
Comparative Overview of Proposed Methods
The following table summarizes the key parameters and expected performance of the two proposed HPLC methods for analyzing this compound.
| Parameter | Proposed Method 1: HILIC | Proposed Method 2: Aqueous RP-HPLC | Rationale & Causality |
| Stationary Phase | Amide-bonded phase (e.g., 100 Å, 3 µm) | Polar-embedded C18 (e.g., 100 Å, 3 µm) | The amide phase in HILIC offers excellent hydrogen bonding capabilities for polar analytes. The polar-embedded C18 phase prevents ligand collapse under high-aqueous conditions, ensuring reproducible retention.[8] |
| Mobile Phase A | 10 mM Ammonium Acetate in Water | 0.1% Formic Acid in Water | Ammonium acetate is a volatile buffer, ideal for HILIC and compatible with MS detection. Formic acid is a common modifier in RP-HPLC that improves peak shape for polar and ionizable compounds.[11] |
| Mobile Phase B | 10 mM Ammonium Acetate in 95:5 Acetonitrile:Water | 0.1% Formic Acid in Acetonitrile | Acetonitrile is the weak solvent in HILIC and the strong solvent in RP-HPLC. The elution order is reversed between the two modes.[9] |
| Elution Mode | Isocratic or Gradient | Gradient | A gradient is proposed for RP-HPLC to ensure elution within a reasonable time. HILIC may work under isocratic conditions if retention is optimal. Gradient elution is often used for complex samples or method development screening.[12] |
| Expected Retention | High (k' > 2) | Moderate (k' > 1.5) | HILIC is specifically designed to strongly retain polar compounds.[7] The aqueous RP-HPLC method will provide sufficient, but likely less, retention compared to HILIC. |
| Peak Shape | Good to Excellent | Good (potential for some tailing) | HILIC often yields sharp, symmetrical peaks for polar neutral compounds. In RP-HPLC, secondary interactions with residual silanols can sometimes cause peak tailing for polar analytes, though modern columns mitigate this. |
| Sensitivity (MS) | Potentially Higher | Good | The high organic content of the HILIC mobile phase facilitates more efficient droplet desolvation and ionization in an ESI source.[4][11] |
Experimental Protocols & Workflows
The following protocols are designed as self-validating starting points for method development.
General Analytical Workflow
The overall process from sample receipt to final data analysis follows a standardized workflow, which is crucial for ensuring data integrity and reproducibility.
Caption: General analytical workflow for HPLC analysis.
Protocol 1: HILIC Method
-
HPLC System: Any standard HPLC or UHPLC system equipped with a UV or MS detector.
-
Column: Amide-bonded silica column (e.g., 100 mm x 2.1 mm, 3 µm particle size). Maintain column temperature at 30 °C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM ammonium acetate in HPLC-grade water.
-
Mobile Phase B: Prepare a 95:5 (v/v) mixture of acetonitrile and Mobile Phase A.
-
-
Chromatographic Conditions:
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
Detection: UV at 265 nm (or wavelength of maximum absorbance).
-
Elution Program: Isocratic elution with 95% Mobile Phase B for 10 minutes.
-
-
System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 30 minutes before the first injection. HILIC requires longer equilibration times than RP-HPLC.
-
Sample Preparation: Dissolve the sample in a solvent that matches the mobile phase composition as closely as possible (e.g., 90% acetonitrile) to ensure good peak shape.
Protocol 2: Aqueous RP-HPLC Method
-
HPLC System: Any standard HPLC or UHPLC system with a UV or MS detector.
-
Column: Polar-embedded C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size). Maintain column temperature at 30 °C.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) formic acid in HPLC-grade acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 265 nm.
-
Elution Program (Gradient):
-
Start at 5% Mobile Phase B.
-
Linear ramp to 50% Mobile Phase B over 8 minutes.
-
Hold at 50% B for 2 minutes.
-
Return to 5% B in 0.1 minutes and re-equilibrate for 3 minutes.
-
-
-
System Equilibration: Equilibrate the column for 10-15 minutes with the initial mobile phase conditions.
-
Sample Preparation: Dissolve the sample in a solvent with low organic content (e.g., 10% acetonitrile in water) to avoid peak distortion.
Understanding the Separation Mechanisms
The fundamental difference in how these two techniques achieve separation is critical to understanding their respective advantages and for troubleshooting.
Caption: Comparison of RP-HPLC and HILIC separation mechanisms.
Conclusion and Recommendations
For the specific analysis of this compound, both HILIC and a modern aqueous-compatible reversed-phase method are viable strategies.
-
Recommendation for Purity/Quantification: The HILIC method is the recommended starting point. It is mechanistically better suited for this highly polar analyte and is expected to provide superior retention, resolution from other polar impurities, and potentially higher sensitivity with MS detection.[4][7]
-
Recommendation for Complex Mixtures: If the analyte must be separated from a mixture containing both polar and non-polar compounds, the Aqueous RP-HPLC method offers greater flexibility.[10] Its gradient elution can be optimized to cover a broader hydrophobicity range.
Ultimately, the choice of method will depend on the specific application, available instrumentation, and the complexity of the sample matrix. The protocols provided herein offer robust foundations for developing a validated analytical method tailored to your laboratory's needs.
References
- Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Analytical and Bioanalytical Chemistry, 402(1), 231-247.
-
Harshitha, S., et al. (2020). Hydrophilic Interaction Liquid Chromatography (HILIC)—A Powerful Separation Technique. Journal of Drug Metabolism & Toxicology, 11(252). Retrieved from [Link]
-
Element Lab Solutions. (2024). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link]
-
Jandera, P. (2017). Main Interactions and Influences of the Chromatographic Parameters in HILIC Separations. AFIN-TS. Retrieved from [Link]
-
PerkinElmer. (2023). Strategies to Enable and Simplify HPLC Polar Compound Separation. Retrieved from [Link]
-
Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]
-
Wikipedia. (n.d.). Reversed-phase chromatography. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from [Link]
-
Chromatography Today. (n.d.). What are the Main Benefits of Reversed Phase HPLC? Retrieved from [Link]
-
ResearchGate. (2023). Retention Times of Compounds Used in the HPLC Analysis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). HPLC Retention Order. Retrieved from [Link]
-
SlidePlayer. (n.d.). Gradient elution in HPLC – Fundamentals, instrumentation , methodology & and case studies. Retrieved from [Link]
-
OAText. (n.d.). Application of a gradient UHPLC method for determination of chemical and physiological stability of pyrrole-containing ester derivative. Retrieved from [Link]
-
Obrnuta faza. (n.d.). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase. Retrieved from [Link]
-
Organic Chemistry Research. (n.d.). Regular Article. Retrieved from [Link]
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Safety Operating Guide
Proper Disposal Procedures: 1,1'-(1H-pyrrole-2,4-diyl)diethanone
Executive Summary
1,1'-(1H-pyrrole-2,4-diyl)diethanone (Commonly: 2,4-Diacetylpyrrole) is a substituted pyrrole derivative used primarily as a pharmaceutical intermediate. While not specifically listed on the EPA RCRA P-list or U-list, it must be managed as Hazardous Chemical Waste due to its potential acute toxicity, irritant properties, and nitrogen-based heterocyclic structure.
Immediate Action Directive:
-
Do NOT dispose of in municipal trash or down the drain.
-
Segregation: Keep separate from strong oxidizing agents and strong acids.[1][2]
-
Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.
Part 1: Chemical Profile & Hazard Assessment
Understanding the physicochemical properties of this compound is the prerequisite for safe disposal. Pyrrole derivatives are often light-sensitive and can degrade or polymerize if mishandled.
Physicochemical Data Table
| Property | Specification | Operational Implication |
| Chemical Name | This compound | Use this name for waste manifests. |
| Synonyms | 2,4-Diacetylpyrrole | Alternate name for labeling. |
| CAS Number | 2386-25-6 (Verify specific isomer) | Required for inventory tracking. |
| Physical State | Solid (Crystalline powder) | Dust control measures required. |
| Solubility | Soluble in organic solvents (DMSO, Methanol) | Dispose via organic solvent streams if dissolved. |
| Stability | Light and Air Sensitive | Store waste in opaque or amber containers. |
GHS Hazard Classification
Treat this compound as a Category 3/4 Acute Toxin and Irritant .
Part 2: Pre-Disposal Stabilization & Segregation
Before waste is moved to the central accumulation area, it must be stabilized at the point of generation.
Incompatibility Management
Pyrroles are electron-rich heterocycles. They can react vigorously with:
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides). Risk: Fire/Explosion.[6][7]
-
Strong Acids: (e.g., Sulfuric acid). Risk: Exothermic polymerization.
Protocol: Ensure the waste container is free of oxidizing residues before adding 2,4-Diacetylpyrrole.
Container Selection
-
Solid Waste: Wide-mouth High-Density Polyethylene (HDPE) jars.
-
Liquid Waste: Amber glass bottles or HDPE carboys (if solvent compatible).
-
Labeling: Must read "HAZARDOUS WASTE" with the constituents listed as "2,4-Diacetylpyrrole" and the solvent (if applicable).
Part 3: The Disposal Workflow
This section details the specific steps for disposing of the compound in different states.
Scenario A: Pure Solid Waste (Expired or Excess Stock)
-
Transfer: Transfer the solid directly into a dedicated solid waste container. Do not dissolve it solely for disposal purposes unless required by your specific facility license.
-
Labeling: Mark the container with the GHS "Exclamation Mark" (Irritant) and "Skull and Crossbones" (Toxic) pictograms.
-
Sealing: Ensure the lid is screwed on tightly. Parafilm is recommended to prevent moisture entry which can degrade the compound.
Scenario B: Solution Waste (Reaction Mixtures/Mother Liquor)
-
Characterization: Identify the primary solvent.
-
If Halogenated (DCM, Chloroform): Segregate into Halogenated Waste .
-
If Non-Halogenated (Methanol, Ethyl Acetate): Segregate into Non-Halogenated Organic Waste .
-
-
pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids, neutralize carefully with Sodium Bicarbonate before adding to the waste carboy to prevent polymerization or heat generation in the drum.
Scenario C: Contaminated Debris (Scoops, Weigh Boats, Glassware)
-
Glassware: Triple rinse with a compatible solvent (e.g., Acetone). Collect the rinsate as Liquid Waste (Scenario B). The glass can then be washed normally or disposed of as broken glass.
-
Solids (Gloves/Paper): If heavily contaminated, place in a sealed bag labeled "Chemically Contaminated Debris" and treat as solid hazardous waste.
Part 4: Visual Decision Logic (Graphviz)
The following diagram outlines the decision-making process for disposing of this compound to ensure compliance with RCRA standards.
Caption: Operational workflow for the segregation and packaging of 2,4-Diacetylpyrrole waste streams.
Part 5: Regulatory Compliance & Documentation[8]
RCRA Classification
Under the US EPA Resource Conservation and Recovery Act (RCRA), this chemical is not explicitly P- or U-listed. However, the generator is responsible for determining characteristics.
-
Waste Code: If the waste solution is ignitable (Flash point < 60°C), assign D001 . If it contains no other regulated solvents, it is generally classified as Non-Regulated Hazardous Waste (unless state-specific regulations apply).
-
Best Practice: Always manifest as hazardous to ensure incineration, which guarantees the destruction of the nitrogen-containing ring structure.
Documentation Requirements[1][2][7][8][9]
-
Waste Manifest: Must list "Organic Solids, Toxic, N.O.S. (Contains 2,4-Diacetylpyrrole)".
-
SDS Access: Maintain the Safety Data Sheet (SDS) in the lab safety binder near the waste accumulation area.
References
-
PubChem. (2025).[3] 2,4-Dimethylpyrrole (Analogous Safety Data). National Library of Medicine. [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. [Link]
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. [Link]
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- 2. datasheets.scbt.com [datasheets.scbt.com]
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- 7. fishersci.com [fishersci.com]
Navigating the Safe Handling of 1,1'-(1H-pyrrole-2,4-diyl)diethanone: A Guide for Laboratory Professionals
For Immediate Use: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,1'-(1H-pyrrole-2,4-diyl)diethanone. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical from acquisition to disposal.
Understanding the Hazard Profile: A Synthesized Approach
The molecule's structure combines a pyrrole ring with two ketone (ethanone) functional groups. This necessitates a careful consideration of hazards associated with both chemical classes. The parent compound, pyrrole, is known to be a flammable liquid and vapor that is toxic if swallowed, harmful if inhaled, and can cause serious eye damage.[1][2][3][4][5] The presence of acetyl groups, as seen in 2-acetylpyrrole, suggests a high likelihood of skin, eye, and respiratory irritation.[6][7]
Anticipated Hazard Summary
| Hazard Classification | Anticipated Risk for this compound | Rationale (Based on Parent/Analog Compounds) |
| Acute Toxicity (Oral) | High - Assumed to be toxic if swallowed. | Pyrrole is classified as toxic if swallowed.[1][3][4][5] |
| Acute Toxicity (Inhalation) | Moderate - Assumed to be harmful if inhaled. | Pyrrole is harmful if inhaled.[3][4][5] 2-Acetylpyrrole may cause respiratory irritation.[6][7] |
| Skin Corrosion/Irritation | High - Assumed to cause skin irritation. | 2-Acetylpyrrole is a known skin irritant.[6][7] The diethanone structure increases this likelihood. |
| Serious Eye Damage/Irritation | High - Assumed to cause serious eye damage. | Pyrrole and 2-acetylpyrrole both cause serious eye damage or irritation.[1][3][4][5][6][7] |
| Flammability | Moderate - Assumed to be a flammable liquid and vapor. | Pyrrole is a flammable liquid.[1][2][3][4][5] All handling should be kept away from ignition sources.[2][8] |
Core Directive: A Multi-Layered PPE Strategy
A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to minimize exposure risk. All personnel must be trained on the proper use, removal, and disposal of the following PPE before handling the compound.
Engineering Controls: The First Line of Defense
All handling of this compound, including weighing, transfers, and reaction setup, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][3][4][5][9] The fume hood provides essential ventilation and a physical barrier against splashes and vapors.
Hand Protection: Beyond Standard Nitrile
The presence of two ketone functional groups makes standard nitrile gloves an unsuitable choice for anything beyond incidental contact. Ketones can degrade and permeate nitrile rubber, compromising its protective barrier.[10][11]
-
Primary Recommendation: Butyl rubber or Polyvinyl Alcohol (PVA) gloves are required for direct handling and extended contact.[11][12] Butyl rubber offers excellent resistance to ketones, esters, and aldehydes.[11] PVA gloves provide exceptional protection against a wide array of aggressive solvents, including ketones like MEK and acetone.[13]
-
Double Gloving: It is best practice to wear two pairs of gloves. An inner, thinner nitrile glove can be worn, with an outer, more robust butyl or PVA glove. This provides a warning layer; if the outer glove is compromised, the inner glove provides temporary protection while the user retreats to a safe area to change gloves.
-
Glove Inspection: Before each use, gloves must be inspected for any signs of degradation, punctures, or discoloration.
Eye and Face Protection
Given the high risk of serious eye damage, robust eye and face protection is non-negotiable.[1][3][4][5]
-
Required: Chemical splash goggles that form a complete seal around the eyes and comply with EN166 (EU) or ANSI Z87.1 (US) standards.[5][10]
-
Strongly Recommended: A full-face shield must be worn over the safety goggles, especially during procedures with a higher risk of splashing, such as reagent transfers or reaction workups.[10][14]
Body and Foot Protection
-
Lab Coat: A flame-resistant laboratory coat is mandatory due to the anticipated flammability of the compound.[1] This coat should be fully buttoned with sleeves rolled down.
-
Apron: For large-volume transfers, a chemical-resistant apron should be worn over the lab coat.[14]
-
Footwear: Fully enclosed, non-porous shoes are required at all times in the laboratory where this chemical is handled.[9]
Respiratory Protection
Work should be exclusively conducted in a certified chemical fume hood to prevent inhalation exposure.[2][9] If there is a potential for exceeding exposure limits, such as during a large-scale spill or a failure of engineering controls, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[9][14]
Operational Plan: Step-by-Step PPE Protocol
A systematic approach to donning and doffing PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Footwear and Lab Coat: Ensure proper shoes and lab coat are on.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Eye/Face Protection: Put on chemical splash goggles, followed by a face shield.
-
Outer Gloves: Don the outer butyl or PVA gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed in a designated area):
-
Outer Gloves: Remove the outer gloves using a technique that avoids touching the external surface with bare skin.
-
Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.
-
Lab Coat: Remove the lab coat, turning it inside out as it is removed.
-
Inner Gloves: Remove the final pair of gloves, again without touching the outer surface.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.[7][15]
Disposal Plan: Managing Contaminated Materials
All waste contaminated with this compound must be treated as hazardous waste.[1][9]
-
PPE Disposal: All disposable PPE (gloves, etc.) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Both liquid and solid chemical waste must be segregated and collected in separate, appropriately labeled hazardous waste containers.[9] The label should include the full chemical name. Do not mix this waste with other streams.
-
Container Management: Waste containers should be kept closed when not in use and stored in a designated, well-ventilated secondary containment area.[2][9]
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety office.[2][9][15] Do not pour this chemical or contaminated rinsates down the drain. [1]
Visualizations
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting appropriate PPE when handling this compound.
Caption: PPE Selection Workflow for Handling this compound.
References
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. (n.d.). GlovesnStuff. Retrieved from [Link]
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. (n.d.). Health and Safety Authority. Retrieved from [Link]
-
Personal Protective Equipment: Hands. (2024). San José State University Environmental Health & Safety. Retrieved from [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. (n.d.). Just Gloves. Retrieved from [Link]
-
Pyrrole SAFETY DATA SHEET. (2025). Thermo Fisher Scientific. Retrieved from [Link]
-
2-Acetylpyrrole SAFETY DATA SHEET. (2023). Fisher Scientific. Retrieved from [Link]
-
Chemical Resistance Reference Chart. (n.d.). Medicom. Retrieved from [Link]
-
Gloves Chemical Resistance Chart. (n.d.). Gloves By Web. Retrieved from [Link]
-
CHEMICAL RESISTANT CHART. (n.d.). Fox Scientific. Retrieved from [Link]
-
Pyrrole Safety Data Sheet. (2024). DC Fine Chemicals. Retrieved from [Link]
-
OSHA Glove Selection Chart. (n.d.). University of Missouri-Kansas City Environmental Health and Safety. Retrieved from [Link]
-
Ansell Chemical Resistance Glove Chart. (n.d.). University of North Carolina at Chapel Hill Environment, Health and Safety. Retrieved from [Link]
-
1,1′-(3-Methyl-1H-pyrrole-2,5-diyl)bis[ethanone] - Hazard. (2025). PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
